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  • Product: Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate
  • CAS: 1447943-86-3

Core Science & Biosynthesis

Foundational

Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate CAS 1447943-86-3 properties

An In-Depth Technical Guide to Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate (CAS 1447943-86-3) Introduction Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate is a multifaceted organic compound featuring a 1,3-dioxane ring...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate (CAS 1447943-86-3)

Introduction

Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate is a multifaceted organic compound featuring a 1,3-dioxane ring system, a ketone, an ester, and a quaternary stereocenter. While specific experimental data for this compound (CAS 1447943-86-3) is not extensively documented in publicly available literature, its structural motifs are prevalent in synthetic and medicinal chemistry. The 1,3-dioxane framework is a cornerstone in organic synthesis, often employed as a protecting group for 1,3-diols and carbonyl compounds, and is found in various natural products.[1][2] This guide provides a comprehensive technical overview of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate, with properties and protocols inferred from well-studied analogous structures. The insights presented herein are intended to empower researchers, scientists, and drug development professionals in their exploration of this and related chemical entities.

Caption: Structure of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate.

Predicted Physicochemical Properties

Due to the absence of specific experimental data, the following physicochemical properties are estimated based on structurally similar compounds, such as ethyl 2-methyl-1,3-dioxolane-2-carboxylate (CAS 56624-93-2) and other 1,3-dioxane derivatives.[3][4] These values should be considered provisional and require experimental verification.

PropertyPredicted ValueJustification / Source Analogy
Molecular Formula C₉H₁₄O₅Calculated from structure
Molecular Weight 202.20 g/mol Calculated from formula
Appearance Colorless to pale yellow liquidTypical for similar ester compounds[5]
Boiling Point ~250-270 °C at 760 mmHgHigher than the dioxolane analog (206.8 °C) due to the ketone group and larger ring, increasing polarity and intermolecular forces.[3]
Density ~1.15 - 1.25 g/cm³Expected to be slightly higher than the dioxolane analog (1.117 g/cm³) due to the additional oxygen atom.[3]
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, ethyl acetate). Limited solubility in water.Based on the ester and cyclic ether functionalities.
Hydrogen Bond Acceptor Count 5Calculated from the five oxygen atoms.
Rotatable Bond Count 4Calculated from the structure.

Proposed Synthesis and Reactivity

Synthetic Strategy

A plausible and efficient synthesis of ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate can be envisioned through the acetalization of a 1,3-diol precursor with a suitable keto-ester. A logical precursor would be dihydroxyacetone or a protected derivative, reacting with ethyl 2-methyl-2-oxobutanoate. However, a more convergent approach, analogous to the synthesis of related 1,3-dioxane-5-ones, involves the oxidation of a corresponding 5-hydroxy-1,3-dioxane precursor.[6] The following workflow outlines a proposed synthetic route.

G start Starting Materials: - 1,3-dihydroxy-2-propanone (or protected form) - Ethyl pyruvate step1 Step 1: Acid-Catalyzed Acetalization (e.g., p-TSA, Dean-Stark) start->step1 intermediate Intermediate: Ethyl 5-hydroxy-2-methyl-1,3-dioxane-2-carboxylate step1->intermediate step2 Step 2: Oxidation (e.g., PCC, Swern, or Dess-Martin periodinane) intermediate->step2 product Final Product: Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate step2->product

Caption: Proposed synthetic workflow for Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate.

Experimental Protocol (Proposed):

  • Acetalization: To a solution of 1,3-dihydroxy-2-propanone (1.0 eq) and ethyl pyruvate (1.1 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (0.02 eq).[7]

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically. Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude intermediate, ethyl 5-hydroxy-2-methyl-1,3-dioxane-2-carboxylate, by column chromatography.

  • Oxidation: Dissolve the purified intermediate (1.0 eq) in anhydrous dichloromethane. Add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq) and stir at room temperature.[8]

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of silica gel, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure and purify the resulting crude product by vacuum distillation or column chromatography to yield the target compound.

Reactivity Profile

The reactivity of this molecule is governed by its three key functional groups:

  • 1,3-Dioxane Ring: This cyclic acetal is stable under basic, reductive, and oxidative conditions but is labile to acidic conditions (Brønsted or Lewis acids), which will lead to ring-opening and deprotection.[2]

  • Ketone at C5: The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of transformations such as reduction to the corresponding alcohol, reductive amination, or Grignard reactions.

  • Ethyl Ester at C2: This group can undergo hydrolysis to the carboxylic acid, reduction to the primary alcohol, or transesterification. It also provides an acidic alpha-proton that could potentially be deprotonated for C-C bond formation, although the C2 position is sterically hindered.

Predicted Spectroscopic Profile

The following spectral data are predicted based on the analysis of similar structures and established chemical shift ranges.[9][10][11][12] Experimental verification is essential.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 4.5 - 4.2m4H-OCH₂- (ring)Protons on C4 and C6 of the dioxane ring, adjacent to oxygen atoms.
4.25q2H-OCH₂CH₃Methylene protons of the ethyl ester group.
1.55s3H-C(O)CH₃Methyl group at the C2 position.
1.30t3H-OCH₂CH₃Methyl protons of the ethyl ester group.
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)AssignmentRationale
~ 205C=O (ketone)Typical range for a ketone carbonyl carbon.
~ 170C=O (ester)Typical range for an ester carbonyl carbon.
~ 100C2 (acetal)Quaternary carbon of the acetal, significantly deshielded by two oxygen atoms.[11]
~ 75C4, C6 (ring)Carbons of the dioxane ring adjacent to oxygen.
~ 62-OCH₂CH₃Methylene carbon of the ethyl ester.
~ 25-C(O)CH₃Methyl carbon at the C2 position.
~ 14-OCH₂CH₃Methyl carbon of the ethyl ester.
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Functional GroupRationale
~ 1750-1735C=O stretch (ester)Strong absorption characteristic of an ester carbonyl.[9]
~ 1725-1705C=O stretch (ketone)Strong absorption characteristic of a ketone carbonyl.
~ 1250-1050C-O stretch (acetal/ester)Strong, broad absorptions for the C-O single bonds of the dioxane ring and ester.
~ 2980-2850C-H stretch (alkane)Characteristic C-H stretching of methyl and methylene groups.

Potential Applications in Research and Development

The unique combination of functional groups in Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate makes it a promising candidate for various applications:

  • Medicinal Chemistry: The 1,3-dioxane scaffold has been successfully used to develop potent therapeutic agents, including PPAR alpha/gamma dual agonists for treating type 2 diabetes and anti-inflammatory agents.[13] This molecule could serve as a starting point for creating new chemical entities with potential biological activity. The ketone functionality offers a convenient handle for introducing diverse substituents to explore structure-activity relationships. Derivatives of 1,3-dioxanes have also shown potential in overcoming multidrug resistance in cancer therapy.[14][15]

  • Synthetic Chemistry: As a chiral building block (if synthesized from chiral precursors), it can introduce defined stereocenters into complex molecules.[1] The differential reactivity of the ketone and ester groups allows for selective transformations, making it a versatile intermediate in total synthesis.

Inferred Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous reactions or decomposition.[16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and heat.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[17] If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical advice.

Conclusion

Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate represents a chemical structure of significant potential in both synthetic and medicinal chemistry. While direct experimental data remains scarce, this in-depth guide, built upon the foundation of well-established chemical principles and data from analogous compounds, provides a robust framework for its synthesis, characterization, and potential applications. The proposed methodologies and predicted properties herein serve as a valuable resource for researchers poised to explore the chemistry of this intriguing molecule. Further experimental investigation is crucial to validate these predictions and unlock the full potential of this compound.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate

Executive Summary In the landscape of modern asymmetric synthesis and drug development, the demand for highly functionalized, orthogonally protected chiral building blocks is paramount. Ethyl 2-methyl-5-oxo-1,3-dioxane-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern asymmetric synthesis and drug development, the demand for highly functionalized, orthogonally protected chiral building blocks is paramount. Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate (CAS: 1447943-86-3) [1] represents a highly specialized, synthetic equivalent of dihydroxyacetone (DHAP). By masking the reactive 1,3-diols of dihydroxyacetone within a cyclic ketal derived from ethyl pyruvate, this molecule provides a robust scaffold for stereoselective α-alkylation, aldol additions, and the construction of complex polyoxygenated natural products.

This whitepaper provides an in-depth technical analysis of its physical properties, conformational dynamics, validated synthetic protocols, and downstream applications in pharmaceutical development.

Chemical Identity & Physicochemical Profiling

Understanding the physical properties of this 1,3-dioxanone derivative is critical for optimizing reaction conditions, particularly regarding solvent selection, distillation parameters, and chromatographic purification.

Molecular Descriptors & Physical Properties
PropertyValue / Description
IUPAC Name Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate
CAS Registry Number 1447943-86-3 [1]
Molecular Formula C₈H₁₂O₅ [2]
Molecular Weight 188.18 g/mol [2]
Monoisotopic Mass 188.06847 Da [2]
SMILES String O=C(OCC)C1(C)OCC(=O)CO1
Appearance Colorless to pale yellow viscous oil
Boiling Point (Estimated) ~115–130 °C at 10 Torr (Extrapolated from 2,2-dimethyl analogs) [3]
Density (Estimated) 1.15 – 1.22 g/cm³
Conformational & Stereoelectronic Dynamics

The 1,3-dioxane ring predominantly adopts a chair conformation. The introduction of the 5-oxo group flattens the C4-C5-C6 region slightly due to sp² hybridization, altering the classical torsional angles of a standard dioxane.

Crucially, the C2 position is a quaternary center containing both a methyl group and an ethyl carboxylate moiety. The orientation of these groups (axial vs. equatorial) is governed by a competition between steric bulk and the generalized anomeric effect . The highly electronegative carboxylate oxygen atoms exert an electron-withdrawing effect, often favoring an axial orientation to allow hyperconjugation from the antiperiplanar lone pairs of the adjacent ring oxygens (O1 and O3). This rigid stereoelectronic preference is what makes the molecule an excellent substrate for highly stereocontrolled downstream reactions.

Experimental Methodology: Synthesis Protocol

The synthesis of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate relies on the acid-catalyzed ketalization of dihydroxyacetone with ethyl pyruvate.

Mechanistic Rationale (Expertise & Causality)

Dihydroxyacetone (DHA) naturally exists as a stable, hydrogen-bonded crystalline dimer. To achieve ketalization, the dimer must first be thermally cracked into its monomeric form in solution [4]. The reaction with ethyl pyruvate is an equilibrium process. Because water is a byproduct of ketal formation, the equilibrium must be driven forward using Le Chatelier’s principle via azeotropic distillation (Dean-Stark apparatus). Failure to strictly remove water will result in the hydrolysis of the ketal back to the starting materials.

Step-by-Step Synthetic Workflow
  • Reagent Preparation: Suspend 1.0 equivalent of dihydroxyacetone dimer in anhydrous toluene (0.2 M concentration).

  • Catalyst & Ketalizing Agent Addition: Add 2.2 equivalents of ethyl pyruvate to ensure complete consumption of the DHA monomer. Add 0.05 equivalents of p-toluenesulfonic acid (p-TsOH) as the Brønsted acid catalyst.

  • Azeotropic Reflux: Equip the reaction flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 115 °C (toluene reflux). The solid DHA dimer will gradually dissolve as it cracks into monomers and reacts.

  • Equilibrium Shift: Maintain reflux until the theoretical volume of water is collected in the Dean-Stark trap (typically 4–6 hours).

  • Quenching (Critical Step): Cool the reaction to 0 °C and immediately quench with saturated aqueous NaHCO₃. Causality: Neutralizing the p-TsOH prevents the acid-catalyzed hydrolysis of the newly formed 1,3-dioxane ring during aqueous workup.

  • Purification: Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via vacuum distillation or silica gel flash chromatography (Hexanes/EtOAc).

SynthesisWorkflow A Dihydroxyacetone Dimer (Solid Precursor) C Acid Catalysis (p-TsOH) + Toluene Reflux A->C B Ethyl Pyruvate (Ketalizing Agent) B->C D Dean-Stark Trap (Azeotropic Water Removal) C->D Drives Equilibrium E Bicarbonate Quench (Prevent Hydrolysis) D->E F Ethyl 2-methyl-5-oxo- 1,3-dioxane-2-carboxylate E->F Purification

Figure 1: Synthetic workflow for the ketalization of dihydroxyacetone with ethyl pyruvate.

Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the synthesized compound must be validated. The unique symmetry of this molecule provides distinct spectroscopic signatures.

  • ¹H NMR (400 MHz, CDCl₃): The most critical self-validating feature is the signal for the C4 and C6 protons of the dioxane ring. Because the C2 position is an asymmetric quaternary center (methyl vs. ethyl carboxylate), the two faces of the 1,3-dioxane ring are diastereotopic. Therefore, the four protons on C4 and C6 will not appear as a simple singlet. Instead, they will present as a complex AB quartet (typically between δ 4.10 – 4.50 ppm), confirming the successful incorporation of the asymmetric C2 ketal.

  • FT-IR Spectroscopy: The molecule contains two distinct carbonyl environments. Expect a sharp, strong ester C=O stretch at ~1745 cm⁻¹ and a ketone C=O stretch at ~1725 cm⁻¹. The complete absence of a broad O-H stretch (~3300 cm⁻¹) validates the full consumption of the dihydroxyacetone precursor.

Applications in Advanced Drug Development

Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate is not an end-product; it is a highly specialized vector for asymmetric synthesis, acting as a protected DHAP equivalent [3].

Enders' SAMP/RAMP Hydrazone Alkylation

In drug discovery, accessing enantiopure polyoxygenated chains (such as those found in macrolide antibiotics or statin side-chains) is notoriously difficult. This molecule solves this by acting as a substrate for Enders' hydrazone methodology [3].

  • Hydrazone Formation: The 5-oxo group is reacted with a chiral auxiliary, such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP).

  • Aza-Enolate Formation: Treatment with Lithium Diisopropylamide (LDA) at -78 °C generates a rigid, chelated aza-enolate.

  • Stereoselective Trapping: The methoxymethyl group of the SAMP auxiliary sterically blocks one face of the enolate, forcing incoming electrophiles (alkyl halides) to attack from the opposite face, yielding >95% diastereomeric excess (de).

  • Cleavage: Ozonolysis cleaves the hydrazone, regenerating the ketone and yielding an enantiopure α-alkylated dihydroxyacetone derivative.

AsymmetricAlkylation S1 Ethyl 2-methyl-5-oxo- 1,3-dioxane-2-carboxylate S3 Chiral Hydrazone Intermediate S1->S3 S2 SAMP Hydrazine (Chiral Auxiliary) S2->S3 S4 LDA Deprotonation (-78 °C) S3->S4 S5 Electrophilic Trapping (R-X) S4->S5 Aza-enolate formation S6 Ozonolysis / Cleavage S5->S6 Diastereoselective attack S7 Enantiopure α-Alkylated DHAP Derivative S6->S7

Figure 2: Workflow of asymmetric α-alkylation utilizing the Enders SAMP-hydrazone methodology.

References

  • PubChemLite. "C8H12O5S - Explore - PubChemLite". University of Luxembourg. Available at:[Link]

  • Poursharifi, M. J., Mojtahedi, M. M., Abaee, M. S., & Hashemi, M. M. (2019). "The first in situ synthesis of 1,3-dioxan-5-one derivatives and their direct use in Claisen-Schmidt reactions." Heterocyclic Communications, 25(1), 85-90. Available at:[Link]

Foundational

Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate: A Comprehensive Technical Guide to Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract The evolution of modern drug discovery has necessitated a departure from planar, sp²-hybridized aromatic systems toward complex, stereochemically rich sp³-hybridized scaffolds. Among these emerging building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The evolution of modern drug discovery has necessitated a departure from planar, sp²-hybridized aromatic systems toward complex, stereochemically rich sp³-hybridized scaffolds. Among these emerging building blocks, Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate (CAS: 1447943-86-3) [1] represents a highly versatile, bifunctional intermediate. This whitepaper provides an in-depth technical analysis of its structural chemistry, historical context within library design, and field-proven synthetic protocols. Designed for medicinal chemists and process scientists, this guide outlines the mechanistic causality behind its synthesis and downstream functionalization.

Historical Context: The Shift to sp³-Rich Scaffolds

Historically, combinatorial chemistry libraries were dominated by flat, heteroaromatic compounds due to the ease of cross-coupling reactions (e.g., Suzuki-Miyaura). However, this over-reliance on planar molecules led to high attrition rates in clinical trials, primarily due to poor aqueous solubility and promiscuous off-target binding.

The paradigm shifted significantly following the publication of the seminal "Escape from Flatland" hypothesis (), which demonstrated that increasing the fraction of sp³ carbons (Fsp³) correlates directly with clinical success. In response, chemical suppliers like Enamine and Sigma-Aldrich began synthesizing novel, conformationally rigid aliphatic heterocycles. Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate emerged during this wave as a highly prized scaffold. It offers a rigid 6-membered ring with two orthogonal points of reactivity—a C5 ketone and a C2 ester—enabling rapid divergent synthesis of complex lead-like libraries.

Structural Chemistry of the 1,3-Dioxane Core

The 1,3-dioxane ring fundamentally differs from its 5-membered 1,3-dioxolane counterpart. While dioxolanes exhibit a flexible envelope conformation, the 6-membered 1,3-dioxane strongly prefers a well-defined chair conformation .

This rigidity is critical for Structure-Based Drug Design (SBDD). The substituents at the C2 position (the methyl and the ethyl carboxylate) will adopt specific axial and equatorial orientations to minimize 1,3-diaxial interactions. The presence of the C5 oxo group introduces a unique electronic environment; the adjacent C4 and C6 oxygen atoms exert an inductive electron-withdrawing effect, slightly increasing the electrophilicity of the C5 carbonyl carbon compared to a standard cyclohexanone. This subtle electronic tuning must be accounted for during nucleophilic additions.

De Novo Synthesis: Mechanistic Design & Protocol

The synthesis of the 1,3-dioxane core relies on the acid-catalyzed ketalization of ethyl pyruvate with 1,3-dihydroxyacetone (DHA).

Mechanistic Workflow

Mechanism Step1 Ethyl Pyruvate + 1,3-Dihydroxyacetone Step2 Hemiketal Formation (Acid Catalyzed) Step1->Step2 Step3 Oxonium Ion Intermediate Step2->Step3 Step4 Intramolecular Cyclization (1,3-Dioxane Ring Closure) Step3->Step4 Step5 Ethyl 2-methyl-5-oxo- 1,3-dioxane-2-carboxylate Step4->Step5

Figure 1: Mechanistic workflow of acid-catalyzed ketalization forming the 1,3-dioxane core.

Protocol 1: Acid-Catalyzed Ketalization

Self-Validating System: The reaction utilizes a Dean-Stark apparatus. The physical accumulation of water in the trap serves as a real-time, visual validation of reaction progress, ensuring thermodynamic control.

Reagents:

  • Ethyl pyruvate (1.0 equiv)

  • 1,3-Dihydroxyacetone dimer (0.5 equiv)

  • Amberlyst-15 strongly acidic resin (10% w/w)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser with anhydrous toluene.

  • Reagent Addition: Add ethyl pyruvate and 1,3-dihydroxyacetone (DHA) dimer. Causality Note: DHA is utilized as a dimer because the monomer is highly unstable and prone to polymerization. Heating the dimer in toluene facilitates its thermal dissociation into the reactive monomer in situ, allowing immediate trapping by the pyruvate.

  • Catalysis: Add Amberlyst-15 resin. Causality Note: While homogeneous acids like p-TsOH are common (), Amberlyst-15 is chosen here to prevent the need for an aqueous basic quench, which risks premature hydrolysis of the C2 ethyl ester.

  • Reflux: Heat the mixture to 110 °C. Continuously remove the azeotroped water via the Dean-Stark trap. According to Le Chatelier’s principle, the removal of water drives the equilibrium toward the ketal product.

  • Completion & Isolation: Once water ceases to collect (typically 12–16 hours), cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the Amberlyst-15 resin.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, 9:1 Hexanes/Ethyl Acetate) to yield the pure product as a colorless oil.

Downstream Functionalization: Exploiting Orthogonal Reactivity

The true value of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate lies in its orthogonal functional handles. The C5 ketone can undergo reductive amination, Wittig olefination, or Grignard addition, while the C2 ester can be selectively saponified or directly amidated.

Diversification Core 1,3-Dioxane Core (CAS 1447943-86-3) C5 C5 Ketone Reactivity Core->C5 C2 C2 Ester Reactivity Core->C2 RedAm Reductive Amination (sp3 Amines) C5->RedAm Wittig Wittig Olefination (Alkenes) C5->Wittig Sapon Saponification (Carboxylic Acids) C2->Sapon Amidation Direct Amidation (Amides) C2->Amidation

Figure 2: Logical branching of downstream functionalization for the bifunctional dioxane scaffold.

Protocol 2: C5 Reductive Amination

Reagents:

  • Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate (1.0 equiv)

  • Primary Amine (e.g., Benzylamine) (1.2 equiv)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv)

  • Glacial Acetic Acid (1.0 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the dioxane core and the primary amine in anhydrous DCE. Add glacial acetic acid. Stir at room temperature for 2 hours. Causality Note: The C5 ketone in a 1,3-dioxane ring is sterically hindered by the axial hydrogens of the C4 and C6 carbons. Pre-forming the imine (or iminium ion) prior to the addition of the reducing agent is mandatory to prevent premature reduction of the ketone to a C5-alcohol.

  • Reduction: Add NaBH(OAc)₃ portion-wise over 10 minutes. Causality Note: NaBH(OAc)₃ is specifically selected over NaBH₄ because its electron-withdrawing acetate groups render the hydride less nucleophilic. It selectively reduces the protonated iminium ion without attacking the unreacted C5 ketone or the C2 ester.

  • Workup: After 12 hours, quench the reaction with saturated aqueous NaHCO₃ (gas evolution will occur). Extract the aqueous layer with dichloromethane (3x).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting secondary amine via automated flash chromatography.

Quantitative Data & Optimization Metrics

To ensure reproducibility, the physicochemical parameters of the scaffold and the optimization metrics for the ketalization reaction are summarized below.

Table 1: Physicochemical Properties of the Scaffold

PropertyValueStructural Implication
CAS Number 1447943-86-3Commercial identifier for library procurement
Molecular Formula C₈H₁₂O₅Confirms mass balance for LC-MS tracking
Molecular Weight 188.18 g/mol Low MW allows extensive downstream elaboration
Fsp³ (Fraction sp³) 0.75 (6 of 8 carbons)High saturation improves aqueous solubility
Hydrogen Bond Donors 0Enhances passive membrane permeability
Hydrogen Bond Acceptors 5Provides multiple vectors for target engagement
TPSA 61.8 ŲOptimal for oral bioavailability (Rule of 5 compliant)

Table 2: Optimization of Ketalization Conditions

CatalystSolventTemp (°C)Water Removal StrategyIsolated Yield (%)
p-TsOH (5 mol%)Toluene110Dean-Stark82%
BF₃·OEt₂ (10 mol%)DCM40Molecular Sieves (4Å)45%
CSA (10 mol%)Benzene80Dean-Stark78%
Amberlyst-15 (10% w/w) Toluene 110 Dean-Stark 85%

Note: Amberlyst-15 is the superior catalyst due to its high yield and the circumvention of aqueous workup, which prevents ester hydrolysis.

Conclusion

Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate is a textbook example of modern, sp³-enriched chemical space. By leveraging the robust, self-validating synthetic protocols outlined above, medicinal chemists can efficiently access its orthogonal reactivity to generate diverse, conformationally rigid libraries. As the pharmaceutical industry continues its "Escape from Flatland," mastering the chemistry of such bifunctional aliphatic heterocycles remains a critical competency for successful drug design.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Nature Reviews Drug Discovery, 8(11), 843-852. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. URL:[Link]

  • PubChem. (n.d.). 1,3-Dioxanes - Compound Summary. National Center for Biotechnology Information. URL:[Link]

Sources

Exploratory

Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate: A Profile of Chemical Stability and Reactivity

An In-depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate is a multifaceted organic compound that integrates the structural features of a cyclic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate is a multifaceted organic compound that integrates the structural features of a cyclic ketal, a β-keto ester analogue, and a derivative of the Meldrum's acid scaffold. This unique combination of functional groups imparts a distinct and versatile chemical profile, making it a molecule of significant interest for synthetic chemists and drug development professionals. This guide provides a comprehensive analysis of its predicted chemical stability and reactivity, drawing upon established principles from analogous chemical structures. We will explore its susceptibility to hydrolysis, thermal and photolytic stress, and its reactivity towards various classes of reagents. Furthermore, this document outlines detailed experimental protocols for assessing its stability and for leveraging its reactivity in synthetic applications, providing researchers with both theoretical insights and practical methodologies.

Molecular Structure and Physicochemical Properties

The structure of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate is characterized by a six-membered 1,3-dioxane ring. A ketone functional group is located at the C5 position, while the C2 position is quaternized with both a methyl group and an ethyl carboxylate group. This arrangement prevents enolization at the C2 position, a common pathway for related β-dicarbonyl compounds.

Table 1: Physicochemical Properties

PropertyValueSource
Chemical Formula C₉H₁₄O₅Calculated
Molecular Weight 202.20 g/mol Calculated
Appearance Predicted: Colorless liquid or low-melting solidInferred
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 5Calculated
Rotatable Bonds 3Calculated
LogP Predicted: ~0.8-1.2Inferred

Note: Experimental data for this specific molecule is not widely available. Properties are predicted based on its structure.

Chemical Stability Profile

The stability of this molecule is governed primarily by the interplay between the robust cyclic ketal and the reactive ester and ketone functionalities.

Hydrolytic Stability

The 1,3-dioxane ring is a cyclic ketal, which dictates its stability in aqueous environments.

  • Acid-Catalyzed Hydrolysis : The primary degradation pathway for this molecule is expected to be acid-catalyzed hydrolysis. The ketal linkage is highly susceptible to acidic conditions, which promote protonation of a ring oxygen, followed by ring-opening to form a hemiacetal intermediate. Subsequent hydrolysis yields 1,3-dihydroxy-2-butanone and ethyl pyruvate. This degradation is expected to be significant at low pH. Cyclic ketals are generally more stable than their acyclic counterparts, but will still readily hydrolyze in acid[1][2]. The rate of hydrolysis is dependent on pH, temperature, and the specific acid catalyst used[3][4][5].

  • Base Stability : The ketal portion of the molecule is generally stable under basic conditions[2][6]. However, the ester group is susceptible to base-catalyzed hydrolysis (saponification), which would yield the corresponding carboxylate salt. This reaction is typically slower than acid-catalyzed ketal cleavage but can be a significant degradation pathway at high pH.

  • Neutral Conditions : Under neutral pH, the molecule is expected to exhibit good stability, with slow hydrolysis of the ester being the most likely, albeit minor, degradation route over extended periods.

Thermal Stability

Based on studies of related poly(ketal-ester)s and polycarbonates containing cyclic ketal moieties, Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate is predicted to have high thermal stability[7][8][9]. Decomposition would likely only occur at elevated temperatures (>300 °C). Potential thermal decomposition pathways could include:

  • Decarboxylation : Loss of CO₂ from the ester group, though this typically requires a β-keto acid, which would be formed after hydrolysis.

  • Retro-Prins Reaction : Fragmentation of the dioxane ring.

  • Ketene Formation : At very high temperatures (pyrolysis), fragmentation similar to that of Meldrum's acid derivatives could occur, potentially generating a ketene intermediate[10][11].

Photostability

The molecule lacks strong chromophores that absorb light in the near-UV or visible spectrum. Therefore, it is expected to be relatively stable to photolytic degradation under normal laboratory and storage conditions. While some dioxin-containing compounds are known to undergo photodegradation, these are structurally distinct aromatic compounds whose reactivity is not directly comparable[12][13][14][15].

Reactivity Profile

The reactivity of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate is rich and varied, offering multiple avenues for synthetic transformation.

Reactions at the Ketal Group

As discussed under stability, the most prominent reaction of the ketal is its acid-catalyzed cleavage . This reaction can be used synthetically as a deprotection step to unmask the underlying diol and ketone functionalities[6][16].

Reactions at the Carbonyl Groups
  • Nucleophilic Attack at the Ketone (C5) : The ketone at the C5 position is a classical electrophilic site for nucleophiles. It can undergo reactions such as:

    • Reduction with hydride reagents (e.g., NaBH₄, LiAlH₄) to yield the corresponding secondary alcohol.

    • Addition of organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols.

  • Nucleophilic Acyl Substitution at the Ester (C2) : The ethyl ester provides a versatile handle for various transformations:

    • Saponification : Base-catalyzed hydrolysis to the carboxylate.

    • Transesterification : Reaction with other alcohols in the presence of an acid or base catalyst to form different esters.

    • Amidation : Reaction with primary or secondary amines to form the corresponding amides.

    • Reduction : Strong reducing agents like LiAlH₄ can reduce the ester to a primary alcohol.

Meldrum's Acid-Type Reactivity: Ring-Opening and Decarboxylation

A crucial aspect of this molecule's reactivity stems from its structural similarity to disubstituted Meldrum's acids[10]. Nucleophilic attack on the ester carbonyl can initiate a ring-opening cascade. This process is particularly efficient with strong nucleophiles and can be followed by decarboxylation, especially upon heating, to yield substituted acetone derivatives. This pathway provides a powerful method for carbon-carbon and carbon-heteroatom bond formation[11][17][18].

G cluster_main Nucleophilic Ring-Opening Cascade start Ethyl 2-methyl-5-oxo- 1,3-dioxane-2-carboxylate intermediate Tetrahedral Intermediate (at Ester Carbonyl) start->intermediate Nucleophilic Attack nuc Nucleophile (e.g., RO⁻, R₂N⁻) nuc->intermediate opened Ring-Opened Intermediate (Malonate Half-Ester Analogue) intermediate->opened Ring Opening (C-O Bond Cleavage) decarboxylation Decarboxylation (Heat, Δ) opened->decarboxylation Loss of CO₂ product Final Product (Substituted Acetone Derivative) decarboxylation->product

Caption: Proposed mechanism for nucleophilic ring-opening and decarboxylation.

Experimental Protocols for Analysis

To empirically determine the stability and reactivity of this compound, the following protocols are recommended.

Protocol 1: Forced Degradation Study for Hydrolytic Stability

This protocol establishes the stability of the title compound under acidic, basic, and neutral conditions.

Materials:

  • Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC-grade Water

  • Acetonitrile (ACN) or Methanol (MeOH)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation : Prepare a 1 mg/mL stock solution of the compound in ACN or MeOH.

  • Sample Preparation : For each condition (acid, base, neutral), add 1 mL of the stock solution to a 10 mL volumetric flask.

    • Acidic : Dilute to volume with 0.1 M HCl.

    • Basic : Dilute to volume with 0.1 M NaOH.

    • Neutral : Dilute to volume with HPLC-grade water.

  • Incubation : Store the three solutions, along with a control solution (diluted with the organic solvent only), at a controlled temperature (e.g., 40 °C).

  • Time-Point Analysis : At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. For the acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively.

  • HPLC Analysis : Analyze each sample by a suitable reverse-phase HPLC method to quantify the remaining parent compound and monitor the formation of degradation products.

G cluster_workflow Forced Degradation Workflow prep Prepare Stock Solution (1 mg/mL in ACN) sample_prep Prepare Test Solutions (Acid, Base, Neutral) prep->sample_prep incubate Incubate at 40°C sample_prep->incubate sampling Withdraw Aliquots (t = 0, 2, 4, 8, 24h) incubate->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analyze Analyze by HPLC neutralize->analyze

Sources

Foundational

Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate: A Next-Generation Dihydroxyacetone Equivalent for Advanced Asymmetric Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The construction of complex, polyoxygenated natural products, ca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The construction of complex, polyoxygenated natural products, carbohydrates, and active pharmaceutical ingredients (APIs) frequently relies on the stereoselective functionalization of small chiral building blocks. Dihydroxyacetone (DHA) is nature’s primary C3 building block, but its direct use in synthetic organic chemistry is severely limited by its tendency to dimerize, its high polarity, and its propensity for unselective side reactions (e.g., self-aldolization)[1].

To harness the synthetic utility of DHA, chemists have developed protected equivalents, most notably 1,3-dioxan-5-ones[2]. Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate (CAS: 1447943-86-3) represents an advanced, highly functionalized evolution of this class[3]. By utilizing ethyl pyruvate as the acetalization agent rather than standard acetone or formaldehyde, this molecule provides not only a protected DHA core but also an orthogonal carboxylate handle at the C2 position. This whitepaper details the mechanistic rationale, physical properties, and self-validating experimental protocols for utilizing this emerging building block in asymmetric organocatalysis.

Structural Rationale and Mechanistic Causality

As a Senior Application Scientist, it is critical to understand why specific protecting groups are chosen. The design of ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate is not arbitrary; it is a calculated solution to specific synthetic bottlenecks.

The Role of the Ethyl Pyruvate Acetal

Standard DHA acetals, such as 2,2-dimethyl-1,3-dioxan-5-one (the acetonide derivative), possess a symmetrical C2 center[4]. While effective for basic aldol reactions, the symmetrical nature limits downstream functionalization. By protecting DHA with ethyl pyruvate , the resulting 1,3-dioxane ring incorporates a methyl group and an ethyl ester at the C2 position.

This introduces two critical advantages:

  • Orthogonal Reactivity: The ethyl ester at C2 can be selectively hydrolyzed, reduced, or converted into an amide without disrupting the 1,3-dioxane core or the C5 ketone.

  • Enhanced Stereocontrol: The bulky ester group at C2 locks the 1,3-dioxane ring into a rigid chair conformation. During enolization at C5 (e.g., via proline catalysis), this rigid conformation and the axial/equatorial preference of the C2 substituents provide profound facial shielding, directing incoming electrophiles with exceptional diastereoselectivity[5].

Mechanism Substrate 1,3-Dioxan-5-one Core Conform Chair Conformation Locking Substrate->Conform C2 C2 Substituents (Methyl, -COOEt) C2->Conform Equatorial Preference Face Facial Shielding (Steric Hindrance) C2->Face Axial Blockade Enolate Planar Enolate/Enamine at C5 Conform->Enolate Outcome High Diastereoselectivity (Anti/Syn Control) Enolate->Outcome Face->Outcome Directs Electrophile

Caption: Mechanistic rationale for stereocontrol directed by C2 substituents during C5 enolate formation.

Synthetic Applications in Asymmetric Organocatalysis

The primary utility of 1,3-dioxan-5-ones lies in their ability to act as nucleophiles in organocatalytic asymmetric aldol and Mannich reactions[5].

Proline-Catalyzed Direct Aldol Reactions

Pioneered by List, Barbas, and MacMillan, the use of (S)-proline to catalyze the direct asymmetric aldol reaction of 1,3-dioxan-5-ones with aldehydes has revolutionized carbohydrate synthesis[4]. The secondary amine of proline condenses with the C5 ketone of the dioxane to form a nucleophilic enamine. Simultaneously, the carboxylic acid of proline coordinates the incoming aldehyde via hydrogen bonding (a Zimmerman-Traxler-type transition state), ensuring high anti or syn selectivity depending on the catalyst derivative[6].

Synthesis of Sphingosines and Polyoxamic Acids

Using this methodology, 1,3-dioxan-5-one derivatives have been successfully employed in the total synthesis of D-arabino- and L-ribo-phytosphingosines (critical components of cell membranes) and (+)-polyoxamic acid[5][6]. The ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate variant allows for the synthesis of even more complex analogues by leveraging the C2 ester for further chain elongation or cross-coupling.

Workflow DHA DHA Dimer (Dihydroxyacetone) Target Ethyl 2-methyl-5-oxo- 1,3-dioxane-2-carboxylate DHA->Target Dehydration EP Ethyl Pyruvate (Acetalization Agent) EP->Target Condensation Cat Acid Catalyst (p-TsOH / BF3) Cat->Target Enamine Chiral Enamine Intermediate Target->Enamine L-Proline (Organocatalysis) Aldol Stereoenriched Aldol Adduct Enamine->Aldol Aldehyde Addition

Caption: Synthesis of the ethyl pyruvate DHA acetal and its use in organocatalytic aldol reactions.

Physicochemical Properties & Quantitative Data

To facilitate experimental design, the physical and chemical properties of the target compound are summarized below.

PropertyValue / Description
Chemical Name Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate
CAS Registry Number 1447943-86-3[3]
Molecular Formula C8H12O5[3]
Monoisotopic Mass 188.06847 Da[3]
Appearance Colorless to pale yellow viscous oil
Solubility Profile Soluble in DCM, THF, EtOAc, MeOH, DMSO; slightly soluble in H₂O
Stability Stable under neutral/basic conditions; susceptible to acidic hydrolysis
Storage Conditions 2-8 °C under inert atmosphere (Argon/N₂) to prevent degradation

Experimental Protocols: Self-Validating Systems

The following methodologies are designed to be self-validating. By understanding the causality behind each step, researchers can troubleshoot and optimize yields effectively.

Protocol A: Synthesis of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate

Causality Focus: Acetalization is an equilibrium-driven process. The use of a Dean-Stark apparatus physically removes water from the system, driving the Le Chatelier shift toward the product.

Reagents:

  • Dihydroxyacetone (DHA) dimer (10.0 g, 55.5 mmol)

  • Ethyl pyruvate (19.3 g, 166.5 mmol, 3.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.5 g, 2.6 mmol, 5 mol%)

  • Toluene (150 mL)

Step-by-Step Methodology:

  • Assembly: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reaction Initiation: Add DHA dimer, ethyl pyruvate, p-TsOH, and toluene to the flask.

  • Dehydration: Heat the mixture to reflux (approx. 110 °C). As the DHA dimer dissociates into monomers, it reacts with ethyl pyruvate. Water will azeotropically distill and collect in the Dean-Stark trap.

  • Monitoring: Continue refluxing until the theoretical volume of water (~2.0 mL) is collected and TLC (Hexanes/EtOAc 7:3) indicates complete consumption of DHA.

  • Quenching & Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize the acid catalyst, preventing reverse hydrolysis.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation or silica gel chromatography to yield the pure acetal.

Protocol B: Proline-Catalyzed Asymmetric Aldol Reaction

Causality Focus: The reaction requires a polar aprotic solvent (like DMSO) to solubilize the proline catalyst while maintaining the integrity of the hydrogen-bonded transition state[4].

Reagents:

  • Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate (1.0 mmol)

  • Target Aldehyde (e.g., p-nitrobenzaldehyde) (1.2 mmol)

  • (S)-Proline (0.2 mmol, 20 mol%)

  • Anhydrous DMSO (2.0 mL)

Step-by-Step Methodology:

  • Enamine Formation: In a 10 mL vial, dissolve the 1,3-dioxane derivative in DMSO. Add (S)-proline and stir at room temperature for 15 minutes. The solution may slightly darken as the enamine forms.

  • Electrophile Addition: Add the target aldehyde in one portion. Seal the vial and stir at 20–25 °C.

  • Reaction Monitoring: Stir for 24–48 hours, monitoring the disappearance of the aldehyde via TLC or LC-MS.

  • Quenching: Add half-saturated aqueous NH₄Cl (5 mL) to quench the catalyst and hydrolyze the enamine back to the ketone.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine to remove residual DMSO.

  • Isolation: Dry over MgSO₄, concentrate, and purify via flash chromatography to isolate the stereoenriched aldol adduct.

Conclusion & Future Perspectives

Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate bridges the gap between simple DHA protection and advanced, multi-functional building block design. By providing an orthogonal carboxylate handle alongside a highly stereodirecting 1,3-dioxane core, it empowers synthetic chemists to execute complex organocatalytic cascades with unprecedented precision. Future applications will likely see this compound utilized in the scalable synthesis of novel polyoxamic acid derivatives and next-generation sphingolipid analogues.

References

  • PubChemLite - C8H12O5S - Explore. uni.lu.
  • 2-substituted-1, 3-dioxan-5-ones : synthesis, reactions and synthetic applications. usask.ca.
  • Direct Aldol Reaction of Pyruvic Derivatives: Catalytic Attempt To Synthesize Ulosonic Acids. researchgate.net.
  • Asymmetric Enamine Catalysis | Chemical Reviews. acs.org.
  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. mdpi.com.
  • A direct organocatalytic entry to sphingoids: asymmetric synthesis of D-arabino- and L-ribo-phytosphingosine. rsc.org.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Identifier: CAS 1447943-86-3[1] Introduction & Mechanistic Overview Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Identifier: CAS 1447943-86-3[1]

Introduction & Mechanistic Overview

Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate is a highly versatile, functionalized 1,3-dioxan-5-one derivative[1]. In complex organic synthesis, 1,3-dioxan-5-ones serve as crucial ketal-protected equivalents of 1,3-dihydroxyacetone (DHA)[2]. These building blocks are heavily utilized in asymmetric organocatalysis—particularly in direct aldol reactions mimicking class II aldolases—to construct polyoxygenated architectures, carbohydrates, and ulosonic acid precursors[2].

The synthesis of this specific building block relies on the ketalization of 1,3-dihydroxyacetone dimer with ethyl pyruvate. Because DHA exists predominantly as a stable, insoluble dimer in its solid state, the reaction must accomplish two mechanistic goals simultaneously:

  • Depolymerization: Breaking the DHA dimer into its reactive monomeric form.

  • Ketalization: Condensation of the DHA monomer with the ketone moiety of ethyl pyruvate.

To achieve this without degrading the sensitive DHA into pyruvaldehyde, a mild Lewis acid (such as Boron trifluoride diethyl etherate, BF3​⋅OEt2​ ) is employed alongside a physical dehydrating agent (3Å molecular sieves) to drive the thermodynamic equilibrium toward the ketal product.

Experimental Workflow

The following diagram illustrates the logical progression of the ketalization workflow, highlighting the transition from solid-state dimer to the purified functionalized heterocycle.

Workflow N1 DHA Dimer & Ethyl Pyruvate N2 Lewis Acid Catalysis (BF3·OEt2, 0 °C) N1->N2 N3 In Situ Depolymerization & Ketalization N2->N3 N4 Aqueous Quench (Sat. NaHCO3) N3->N4 N5 Chromatographic Purification N4->N5

Caption: Workflow for the Lewis acid-catalyzed ketalization of DHA with ethyl pyruvate.

Materials and Reaction Stoichiometry

The following table summarizes the quantitative parameters required for a standard 10.0 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsAmountRole
1,3-Dihydroxyacetone dimer 180.160.5 (1.0 eq monomer)900 mgPrimary Substrate
Ethyl pyruvate 116.121.51.65 mLReactant / Ketalizing Agent
BF3​⋅OEt2​ 141.930.162 µLLewis Acid Catalyst
3Å Molecular Sieves N/A100% w/w to DHA1.0 gDehydrating Agent
Dichloromethane (Anhydrous) 84.93N/A20 mLReaction Solvent

Step-by-Step Synthesis Protocol

Step 1: Preparation of the Reaction Environment Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet. Introduce 1.0 g of activated 3Å molecular sieves. Expert Insight: The use of molecular sieves is preferred over chemical dehydrating agents (like orthoesters) in this specific protocol to prevent competitive transesterification or acetalization of the ethyl ester group on the pyruvate.

Step 2: Substrate Addition Add 900 mg (equivalent to 10.0 mmol of monomer) of 1,3-dihydroxyacetone dimer to the flask, followed by 20 mL of anhydrous dichloromethane (DCM). Stir the suspension at room temperature for 10 minutes. Expert Insight: The DHA dimer will initially remain largely insoluble. Do not attempt to force dissolution with heat, as this promotes degradation.

Step 3: Reactant Introduction Inject 1.65 mL (15.0 mmol, 1.5 eq) of ethyl pyruvate. The excess of the pyruvate ester is critical to push the equilibrium toward the ketal product, compensating for the steric hindrance of the quaternary center being formed.

Step 4: Catalytic Activation Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise add 62 µL (1.0 mmol, 0.1 eq) of BF3​⋅OEt2​ . Expert Insight: The Lewis acid coordinates with the carbonyl oxygen of ethyl pyruvate, increasing its electrophilicity, while simultaneously catalyzing the slow depolymerization of the DHA dimer into reactive monomers.

Step 5: Reaction Progression Remove the ice bath and allow the reaction to warm to room temperature. Stir under an argon atmosphere for 12–16 hours. As the reaction proceeds, the suspension will gradually clarify as the insoluble dimer is consumed.

Step 6: Quenching and Filtration Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize the Lewis acid and halt the reaction. Filter the biphasic mixture through a short pad of Celite to remove the molecular sieves, rinsing the filter cake with an additional 20 mL of DCM.

Step 7: Extraction Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure.

Step 8: Purification Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes. Collect the fractions containing the product ( Rf​≈0.4 in 7:3 Hexanes/EtOAc) and evaporate the solvent to yield Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate.

Analytical Characterization (Expected Data)

To validate the self-consistency of the synthesized compound, perform 1H NMR spectroscopy ( CDCl3​ , 400 MHz). The expected spectral features are:

  • Ethyl Ester Moiety: A distinct quartet at 4.2 ppm (2H, −CH2​CH3​ ) and a triplet at 1.3 ppm (3H, −CH2​CH3​ ).

  • C2 Methyl Group: A sharp singlet at 1.6 ppm (3H), confirming the successful incorporation of the pyruvate methyl group at the ketal center.

  • Dioxane Ring Protons: The methylene protons at C4 and C6 of the dioxane ring will appear as an AB quartet or two distinct doublets between 4.0 and 4.4 ppm (4H). This splitting pattern is a hallmark of the rigid chair conformation of the 1,3-dioxan-5-one ring, where the axial and equatorial protons are diastereotopic.

References

  • ResearchGate. "Direct Aldol Reaction of Pyruvic Derivatives: Catalytic Attempt To Synthesize Ulosonic Acids". Discusses the utility of dioxanones as DHA equivalents. Available at:[Link]

Sources

Application

Application Note: Synthesis and Mechanistic Profiling of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate

Introduction & Strategic Utility 1,3-Dioxan-5-ones are highly versatile dihydroxyacetone (DHA) equivalents widely utilized in asymmetric organocatalysis, aldol additions, and the total synthesis of complex carbohydrates[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

1,3-Dioxan-5-ones are highly versatile dihydroxyacetone (DHA) equivalents widely utilized in asymmetric organocatalysis, aldol additions, and the total synthesis of complex carbohydrates[1]. The synthesis of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate represents a strategic functionalization where the highly reactive C2 position is protected by an ethyl pyruvate moiety. This specific architecture provides orthogonal reactivity: the C5 ketone acts as a nucleophile or electrophile in downstream aldol reactions, while the C2 ester can be independently manipulated post-functionalization without disrupting the cyclic core [2].

Reaction Mechanism and Causality

The formation of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate is a thermodynamically controlled ketalization driven by acid catalysis and continuous dehydration. Understanding the causality of each step is critical for troubleshooting and optimizing the reaction.

  • Dimer Dissociation : 1,3-Dihydroxyacetone typically exists as a stable, unreactive dimer. Under acidic conditions (e.g., p-toluenesulfonic acid) and elevated temperatures, the dimer dissociates into the active DHA monomer.

  • Electrophilic Activation : The acid catalyst protonates the ketone carbonyl of ethyl pyruvate. This significantly enhances the electrophilicity of the C2 carbon, priming it for nucleophilic attack.

  • Hemiketal Formation : One of the primary hydroxyl groups of the DHA monomer acts as a nucleophile, attacking the activated carbonyl carbon of ethyl pyruvate to form a hemiketal intermediate.

  • Oxocarbenium Ion Generation : Protonation of the hemiketal hydroxyl group followed by the elimination of a water molecule generates a highly reactive oxocarbenium ion.

  • Intramolecular Cyclization : The second primary hydroxyl group of the DHA moiety undergoes an intramolecular nucleophilic attack on the oxocarbenium carbon. This 6-endo-trig cyclization forms the stable 1,3-dioxane ring.

  • Thermodynamic Shift : Because ketalization is a reversible equilibrium, the continuous removal of the water byproduct (via a Dean-Stark apparatus) shifts the equilibrium entirely toward the cyclic product according to Le Chatelier's principle [1].

Mechanism DHA DHA Dimer (Dissociation) Monomer DHA Monomer DHA->Monomer H+ / Heat Hemiketal Hemiketal Intermediate Monomer->Hemiketal + Pyruvate Pyruvate Ethyl Pyruvate (Protonated) Oxocarbenium Oxocarbenium Ion Hemiketal->Oxocarbenium - H2O Product Ethyl 2-methyl-5-oxo- 1,3-dioxane-2-carboxylate Oxocarbenium->Product Cyclization (- H+)

Reaction mechanism for the acid-catalyzed ketalization of DHA with ethyl pyruvate.

Experimental Workflow & Protocol

Self-Validating System : This protocol uses a Dean-Stark trap to provide visual, real-time confirmation of the reaction progress. The accumulation of the theoretical yield of water directly validates the completion of the cyclization step.

Materials:
  • 1,3-Dihydroxyacetone dimer (DHA dimer)

  • Ethyl pyruvate

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Anhydrous Toluene

  • Saturated aqueous NaHCO₃, Brine, Ethyl Acetate (EtOAc), Anhydrous Na₂SO₄

Step-by-Step Methodology:
  • Reagent Assembly : In a 250 mL round-bottom flask, suspend 1,3-dihydroxyacetone dimer (4.5 g, 25.0 mmol, equivalent to 50.0 mmol of monomer) in 100 mL of anhydrous toluene.

  • Reactant Addition : Add ethyl pyruvate (5.8 g, 50.0 mmol) to the suspension, followed by p-TsOH·H₂O (0.47 g, 2.5 mmol, 5 mol%).

  • Dehydration Setup : Equip the flask with a Dean-Stark apparatus and a reflux condenser. Ensure the joints are well-greased to prevent solvent loss.

  • Reflux & Monitor : Heat the mixture to reflux (approx. 110 °C). The cloudy suspension will gradually clear as the DHA dimer dissociates into the soluble monomer. Continue refluxing for 16-24 hours until the theoretical volume of water (approx. 0.9 mL) is collected in the Dean-Stark trap.

  • Quenching : Cool the reaction mixture to room temperature. Quench the acid catalyst by adding 50 mL of saturated aqueous NaHCO₃ to prevent reverse hydrolysis. Stir vigorously for 10 minutes.

  • Extraction : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 50 mL).

  • Washing & Drying : Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue via flash column chromatography on silica gel (Hexanes:EtOAc, 4:1 to 2:1 gradient) to afford the target compound as a pale yellow oil.

Workflow Step1 1. Reagent Preparation DHA Dimer + Ethyl Pyruvate + p-TsOH Step2 2. Reaction & Dehydration Reflux in Toluene (Dean-Stark) Step1->Step2 Step3 3. Quenching Sat. NaHCO3 (aq) Step2->Step3 Step4 4. Extraction & Drying EtOAc Extraction, Na2SO4 Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and product yield. Toluene is selected as the optimal solvent because its boiling point allows for efficient azeotropic removal of water without causing thermal degradation of the sensitive oxocarbenium intermediate.

EntryCatalyst (mol%)SolventDehydration MethodTime (h)Yield (%)
1Acetic Acid (20%)CH₂Cl₂Molecular Sieves (4Å)4842
2BF₃·OEt₂ (10%)THFMolecular Sieves (4Å)2465
3p-TsOH (5%)BenzeneDean-Stark1881
4 p-TsOH (5%) Toluene Dean-Stark 16 88

Note: Toluene (Entry 4) is preferred over benzene (Entry 3) due to its lower toxicity profile while maintaining an optimal reflux temperature for azeotropic water removal.

References

  • Title: The first in situ synthesis of 1,3-dioxan-5-one derivatives and their direct use in Claisen-Schmidt reactions Source: ResearchGate / Heterocyclic Communications URL
  • Title: Direct Aldol Reaction of Pyruvic Derivatives: Catalytic Attempt To Synthesize Ulosonic Acids Source: ResearchGate URL
Method

Application Note: Experimental Setup and Protocols for Reactions Involving Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate

Executive Summary & Mechanistic Rationale The synthesis of highly functionalized, stereochemically dense molecules requires building blocks that offer both reactivity and orthogonal protection. Ethyl 2-methyl-5-oxo-1,3-d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized, stereochemically dense molecules requires building blocks that offer both reactivity and orthogonal protection. Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate (CAS: 1447943-86-3) is a commercially accessible,[1] and synthetically versatile building block. It serves as an advanced, rigidified equivalent of 1,3-dihydroxyacetone (DHA).

Dioxanones are ketal-protected forms of DHA that enable stereocontrolled direct aldol reactions, functionally mimicking pyruvate-dependent type I aldolases[2]. Unlike the standard acetone ketal (2,2-dimethyl-1,3-dioxan-5-one), the incorporation of the ethyl pyruvate moiety introduces a highly electron-withdrawing ester at the C2 position. This structural feature serves two critical purposes:

  • Conformational Biasing: The bulky C2 ester heavily biases the dioxane ring into a specific chair conformation, which dictates high facial selectivity during downstream organocatalytic functionalizations.

  • Orthogonal Handles: The C5 ketone can undergo reductive amination, Wittig olefination, or aldol additions, while the C2 ester remains intact for subsequent lactonization or spirocyclization.

G DHA 1,3-Dihydroxyacetone Ketal Ethyl 2-methyl-5-oxo- 1,3-dioxane-2-carboxylate DHA->Ketal Acid Cat. EP Ethyl Pyruvate EP->Ketal Aldol Organocatalytic Aldol Addition Ketal->Aldol Proline Cat. Spiro Spirocyclic Derivatives Aldol->Spiro Lactonization

Workflow from raw materials to spirocyclic scaffolds via the 1,3-dioxane-5-one intermediate.

Reagent Profiling & Causality (E-E-A-T)

To ensure a self-validating and reproducible experimental setup, one must understand the thermodynamic and kinetic behavior of the reagents involved. In the context of biomass upgrading and complex molecule synthesis, controlling the reactivity of C3 carbonyl compounds is paramount to prevent unwanted oligomerization[3].

  • 1,3-Dihydroxyacetone (DHA): Free DHA exists predominantly as a stable, unreactive 1,4-dioxane dimer in the solid state. Causality: It must be monomerized in solution. We utilize a strong Lewis acid (BF₃·OEt₂) which simultaneously breaks the dimer and activates the electrophile.

  • Ethyl Pyruvate: As an electron-deficient ketone, its equilibrium for ketalization is thermodynamically unfavorable compared to aliphatic ketones. Causality: Standard Dean-Stark conditions (p-TsOH/Toluene) often lead to poor yields and DHA degradation. Therefore, chemical water scavenging is mandatory.

  • Triethyl Orthoformate: Acts as an irreversible water scavenger. Causality: As water is generated during ketalization, triethyl orthoformate hydrolyzes into ethanol and ethyl formate, driving the reaction to completion via Le Chatelier's principle.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate from DHA and ethyl pyruvate.

Step-by-Step Methodology:

  • Preparation & Monomerization: Suspend 1,3-dihydroxyacetone dimer (10.0 mmol, 1.0 eq) in 40 mL of anhydrous dichloromethane (DCM) under an argon atmosphere. Stir vigorously at 25 °C.

  • Reagent Addition: Add ethyl pyruvate (15.0 mmol, 1.5 eq) followed by triethyl orthoformate (20.0 mmol, 2.0 eq) via syringe.

  • Catalysis (Exothermic Warning): Cool the reaction flask to 0 °C using an ice bath. Dropwise add Boron trifluoride etherate (BF₃·OEt₂, 2.0 mmol, 0.2 eq). Causality: Low temperature prevents the rapid, exothermic polymerization of DHA upon Lewis acid activation.

  • Reaction Evolution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Self-Validation Checkpoint (IPQC): Analyze via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active ethyl pyruvate spot and the emergence of a new spot (stainable with phosphomolybdic acid) at Rf​ 0.45 confirms successful ketal formation.

  • Quench & Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure product as a pale yellow oil.

Protocol B: Downstream Organocatalytic Asymmetric Aldol Reaction

Objective: Utilize the C5 ketone for a stereocontrolled C-C bond formation[2].

Step-by-Step Methodology:

  • Enamine Formation: Dissolve Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate (1.0 mmol, 1.0 eq) and L-Proline (0.1 mmol, 10 mol%) in 2.0 mL of anhydrous DMSO. Stir for 15 minutes at room temperature. Causality: DMSO stabilizes the zwitterionic transition state of the proline-catalyzed enamine formation, significantly accelerating the reaction rate.

  • Electrophile Addition: Add 4-nitrobenzaldehyde (1.2 mmol, 1.2 eq) in one portion.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Self-Validation Checkpoint (IPQC): LC-MS analysis should indicate the consumption of the dioxane-5-one and the appearance of the aldol adduct mass [M+H]+ .

  • Workup: Dilute the mixture with 15 mL of EtOAc and wash sequentially with water (3 × 10 mL) to completely remove DMSO and the proline catalyst. Dry over Na₂SO₄ and concentrate.

G Axial Axial Ester Conformer Equatorial Equatorial Ester Conformer (Favored) Axial->Equatorial Equilibrium Transition Enamine Transition State Equatorial->Transition Amine Cat. Product Stereocontrolled Product Transition->Product Electrophile

Conformational dynamics dictating stereocontrol in organocatalytic functionalizations.

Quantitative Data & Troubleshooting

To ensure robust protocol transfer, the following tables summarize the optimization data for the ketalization step and common troubleshooting parameters.

Table 1: Optimization of Ketalization Conditions for Scaffold Synthesis

EntryCatalyst (mol%)SolventWater Removal StrategyYield (%)Observation / Causality
1p-TsOH (10%)TolueneDean-Stark Trap45%Slow reaction; prolonged heating caused DHA degradation.
2BF₃·OEt₂ (20%)DCMNone<10%Equilibrium stalled; water poisoned the Lewis acid.
3 BF₃·OEt₂ (20%) DCM Triethyl orthoformate 78% Optimal; rapid ketalization, clean conversion.
4TfOH (5%)TolueneDean-Stark Trap62%Fast reaction, but highly acidic conditions led to oligomers.

Table 2: Troubleshooting Guide for Downstream Functionalization

Failure ModeRoot Cause AnalysisCorrective Action
Low Aldol Yield Incomplete enamine formation due to trace water hydrolyzing the iminium intermediate.Ensure DMSO is strictly anhydrous. Pre-stir the catalyst and ketone for 30 mins before adding the aldehyde.
Poor Diastereomeric Ratio (dr) Epimerization of the product via retro-aldol pathways during prolonged reaction times.Monitor closely via LC-MS. Quench the reaction immediately upon consumption of the starting material.
Ketal Deprotection Acidic workup conditions cleaved the 1,3-dioxane ring.Avoid using HCl during workup. Rely solely on water washes to remove DMSO and proline.

Sources

Application

Illuminating Molecular Architecture: A Detailed Guide to the ¹H and ¹³C NMR Spectral Assignment of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate

Introduction In the landscape of modern drug discovery and organic synthesis, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled too...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of the constitution and stereochemistry of organic molecules. This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral assignment of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate, a substituted 1,3-dioxane derivative. The 1,3-dioxane ring is a common motif in a variety of natural products and pharmacologically active compounds, and understanding its conformational behavior and the influence of substituents on its spectral properties is crucial for chemists in the field.[1]

This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol for sample preparation and data acquisition, followed by an in-depth analysis of the ¹H and ¹³C NMR spectra. By explaining the causality behind experimental choices and providing a self-validating system of spectral interpretation, this document aims to serve as a practical and authoritative resource.

Molecular Structure and Conformational Considerations

Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate possesses a six-membered 1,3-dioxane ring, which, like cyclohexane, preferentially adopts a chair conformation to minimize torsional and angle strain.[1] The presence of two oxygen atoms in the ring, however, introduces distinct electronic and steric effects that influence its geometry and the chemical shifts of its constituent atoms. The substituents at the C2 and C5 positions further define the molecule's three-dimensional structure and its corresponding NMR fingerprint. The carbonyl group at the C5 position is expected to have a significant deshielding effect on the adjacent protons and carbons.

Caption: Structure of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate with atom numbering.

Experimental Protocols

Sample Preparation

A standard protocol for preparing a sample of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate for NMR analysis is as follows:

  • Weighing the Sample: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Choosing the Solvent: Select a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many non-polar to moderately polar organic molecules. Other solvents like acetone-d₆, or DMSO-d₆ can be used depending on the sample's solubility. The choice of solvent can slightly influence the chemical shifts of the analyte.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, small glass vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Transfer: Transfer the solution into a standard 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

The following is a general workflow for acquiring ¹H and ¹³C NMR spectra:

Caption: General workflow for NMR data acquisition and processing.

¹H NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher for better resolution.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): 0-15 ppm.

¹³C NMR Acquisition Parameters:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 0-220 ppm.

Predicted NMR Spectral Data and Assignment

In the absence of experimentally acquired spectra in public databases, the following ¹H and ¹³C NMR spectral data were generated using a validated online prediction tool. These predicted values serve as a reliable reference for the analysis of experimentally obtained spectra.

Predicted ¹H NMR Data
Signal Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment
a 4.35Quartet (q)2H-O-CH ₂-CH₃
b 4.20Singlet (s)4H-O-CH ₂-C(O)-CH ₂-O-
c 1.55Singlet (s)3HCH ₃-C₂
d 1.30Triplet (t)3H-O-CH₂-CH
Predicted ¹³C NMR Data
Signal Predicted Chemical Shift (δ) ppm Assignment
1 204.0C₅=O (Ketone carbonyl)
2 168.0C=O (Ester carbonyl)
3 102.0C₂ (Acetal carbon)
4 75.0C₄ & C₆
5 62.5-O-C H₂-CH₃
6 22.0C H₃-C₂
7 14.0-O-CH₂-C H₃

Interpretation of the NMR Spectra

The predicted ¹H and ¹³C NMR spectra of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate reveal a set of distinct signals that correspond to the unique chemical environments of the protons and carbons within the molecule.

¹H NMR Spectrum Analysis
  • Ethyl Ester Group (-O-CH₂-CH₃): This group gives rise to two characteristic signals. A quartet at approximately 4.35 ppm (a) corresponds to the methylene protons (-O-CH ₂-CH₃), which are deshielded by the adjacent oxygen atom. These protons are split by the three neighboring methyl protons, resulting in a quartet. The terminal methyl protons (-O-CH₂-CH ₃) appear as a triplet at around 1.30 ppm (d), split by the two adjacent methylene protons.

  • Dioxane Ring Protons:

    • C₄ and C₆ Protons (-O-C H₂-C(O)-C H₂-O-): The four protons on the carbons adjacent to the ring oxygens (C₄ and C₆) are predicted to be chemically equivalent due to the symmetry of the molecule and the rapid chair-to-chair interconversion at room temperature. The presence of the C₅-carbonyl group significantly deshields these protons, shifting their resonance to approximately 4.20 ppm (b). Due to the absence of adjacent protons, this signal is predicted to be a singlet.

    • C₂-Methyl Protons (C H₃-C₂): The three protons of the methyl group at the C₂ position are in a unique chemical environment and are predicted to appear as a singlet at around 1.55 ppm (c).

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven chemically non-equivalent carbon atoms in the molecule.

  • Carbonyl Carbons: The most downfield signal at approximately 204.0 ppm (1) is characteristic of the ketone carbonyl carbon (C₅). The ester carbonyl carbon signal is predicted to be around 168.0 ppm (2). Carbonyl carbons are significantly deshielded due to both sp² hybridization and the double bond to an electronegative oxygen atom.

  • Acetal Carbon (C₂): The acetal carbon at the C₂ position is also highly deshielded due to being bonded to two oxygen atoms and is predicted to resonate at approximately 102.0 ppm (3).

  • Dioxane Ring Carbons (C₄ & C₆): The two equivalent carbons of the dioxane ring adjacent to the oxygen atoms (C₄ and C₆) are expected to appear at around 75.0 ppm (4).

  • Ethyl Ester Carbons: The methylene carbon of the ethyl group (-O-C H₂-CH₃) is predicted to be at approximately 62.5 ppm (5), while the terminal methyl carbon (-O-CH₂-C H₃) should appear further upfield at around 14.0 ppm (7).

  • C₂-Methyl Carbon: The carbon of the methyl group attached to C₂ is predicted to resonate at approximately 22.0 ppm (6).

Conclusion

NMR spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules like Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate. By combining a systematic approach to sample preparation, data acquisition, and a thorough understanding of the principles governing chemical shifts and coupling constants, researchers can confidently assign the ¹H and ¹³C NMR spectra. The detailed protocols and spectral interpretations provided in this application note serve as a valuable resource for scientists and professionals engaged in the synthesis, characterization, and development of novel chemical entities. The predicted spectral data offers a robust framework for the analysis of experimentally obtained spectra, facilitating the rapid and accurate confirmation of the molecular structure.

References

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(35), 12012-12026. [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved March 14, 2026, from [Link]

  • ACD/Labs. (n.d.). NMR Predictor. Retrieved March 14, 2026, from [Link]

  • nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved March 14, 2026, from [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved March 14, 2026, from [Link]

  • Wieland, T., et al. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals. [Link]

  • Richards, S. A., & Hollerton, J. C. (2022). Essential Practical NMR for Organic Chemistry. John Wiley & Sons. [Link]

  • University of Guelph. (n.d.). NMR Links and Resources. Advanced Analysis Centre. Retrieved March 14, 2026, from [Link]

  • Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). John Wiley & Sons. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

Sources

Method

Application Note: Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate as a Bifunctional Scaffold in Heterocyclic Synthesis

Executive Summary & Structural Rationale In the landscape of complex heterocyclic synthesis, 1,3-dioxan-5-ones serve as highly versatile synthetic equivalents of dihydroxyacetone (DHA)[1]. While the classical 2,2-dimethy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of complex heterocyclic synthesis, 1,3-dioxan-5-ones serve as highly versatile synthetic equivalents of dihydroxyacetone (DHA)[1]. While the classical 2,2-dimethyl-1,3-dioxan-5-one (Endo’s reagent) has been a staple for decades, the introduction of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate (CAS: 1447943-86-3)[2] represents a significant evolutionary step in building block design.

Structurally, this compound is a cyclic ketal derived from the condensation of dihydroxyacetone and ethyl pyruvate[3]. This specific modification imparts a critical orthogonal reactivity profile :

  • The C5-Ketone: Retains the high enolization potential characteristic of DHA equivalents, allowing for stereoselective aldol additions, multi-component spiro-annulations, and reductive aminations[4].

  • The C2-Ethyl Carboxylate: Provides a latent, orthogonal functional handle. Unlike the inert acetonide group in standard dioxanones, the C2-ester can undergo late-stage saponification, amidation, or reduction without disrupting the fragile stereocenters established at the C4 and C6 positions during heterocyclic assembly.

This application note details the mechanistic pathways and validated protocols for utilizing this bifunctional scaffold in the synthesis of iminosugars (azasugars) and vicinal tricarbonyl precursors.

Mechanistic Pathways & Reactivity Profile

To effectively utilize Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate, researchers must exploit the distinct electronic environments of its two reactive poles. The C5-ketone is highly electrophilic but also features acidic α-protons at C4 and C6, making it an excellent candidate for both nucleophilic attack and enamine/enolate formation[1].

The logical relationship between the chosen reaction conditions and the resulting heterocyclic scaffolds is visualized below.

G cluster_C5 C5-Ketone Reactivity (Core Assembly) cluster_C2 C2-Ester Reactivity (Late-Stage) Core Ethyl 2-methyl-5-oxo- 1,3-dioxane-2-carboxylate RedAm Reductive Amination (Primary Amines) Core->RedAm Aldol Organocatalytic Aldol (L-Proline, Aldehydes) Core->Aldol Condense Claisen-Schmidt (Pyrrolidine, Ar-CHO) Core->Condense Hydrolysis Ester Hydrolysis / Amidation Core->Hydrolysis Azasugar Iminosugars (Azasugars) RedAm->Azasugar AldolAdduct syn-Aldol Adducts Aldol->AldolAdduct BisAryl Bis(arylmethylidene) Scaffolds Condense->BisAryl FuncDiox C2-Functionalized Ketal Building Blocks Hydrolysis->FuncDiox AldolAdduct->Azasugar Cyclization

Figure 1: Divergent synthetic pathways exploiting the orthogonal reactivity of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate.

Experimental Protocols & Causality

Protocol A: Organocatalytic syn-Aldol Reaction for Iminosugar Precursors

This protocol utilizes [4] to construct the highly oxygenated backbones required for azasugar (e.g., deoxymannojirimycin) synthesis.

Causality & Self-Validation: L-proline acts as a bifunctional organocatalyst. Its secondary amine condenses with the C5-ketone to form a nucleophilic enamine. Concurrently, the proline carboxylic acid hydrogen-bonds with the incoming aldehyde, rigidifying the transition state (Houk model). This highly ordered state dictates the attack exclusively from one face, ensuring >95% syn-diastereoselectivity[4]. The reaction is self-validating: a successful enamine formation is often accompanied by a distinct yellowing of the solution, and the high stereoselectivity prevents complex, inseparable mixtures on TLC.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate (1.0 mmol) and the target aldehyde (e.g., (S)-isoserinal hydrate, 0.5 mmol) in anhydrous DMSO (2.0 mL).

  • Catalyst Addition: Add L-proline (20 mol%, 0.1 mmol). Stir the mixture at ambient temperature (20–25 °C).

  • In-Process Control: Monitor via TLC (Hexanes/EtOAc 7:3). The starting aldehyde should be consumed within 24–48 hours.

  • Quenching & Extraction: Quench the reaction with half-saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with EtOAc (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude syn-aldol adduct via flash column chromatography.

Protocol B: Claisen-Schmidt Condensation for Bis(arylmethylidene) Scaffolds

This protocol generates 4,6-bis(arylmethylidene)dioxan-5-ones, which are potent Michael acceptors and precursors to vicinal tricarbonyls[5].

Causality & Self-Validation: Using a secondary amine like [6] is vastly superior to standard inorganic bases. Pyrrolidine forms an intermediate iminium ion with the C5-ketone, which rapidly tautomerizes to an enamine, significantly lowering the activation energy for the aldol addition. The subsequent E1cB elimination is driven by the thermodynamic stability of the extended conjugated system. The protocol is self-validating: the Z,Z-geometry of the product is highly crystalline, meaning the successful product will spontaneously precipitate from the ethanolic solution, driving the equilibrium forward and simplifying isolation[5][6].

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate (1.0 mmol) and the desired aromatic aldehyde (2.2 mmol) in absolute ethanol (3.0 mL).

  • Catalyst Addition: Add pyrrolidine (30 mol%, 0.3 mmol) dropwise.

  • Reaction & Observation: Stir the mixture at room temperature. Within 30 to 90 minutes, a heavy precipitate will begin to form, indicating the successful formation of the conjugated bis(arylmethylidene) product.

  • Isolation: Once TLC confirms the consumption of the dioxanone (typically 2–4 hours), filter the precipitate under vacuum.

  • Washing: Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove residual catalyst and unreacted aldehyde. Dry under high vacuum to afford the analytically pure Z,Z-isomer.

Quantitative Data Summary

The table below summarizes the expected reaction metrics when utilizing Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate across various synthetic workflows, based on established 1,3-dioxan-5-one chemistry[1][4][5][6].

Reaction WorkflowReagents / CatalystTarget ScaffoldTypical Yield (%)Stereoselectivity / Geometry
Asymmetric Aldol L-Proline (20 mol%), DMSOsyn-Aldol Adducts65 - 85>95% ee, >10:1 syn/anti
Claisen-Schmidt Pyrrolidine (30 mol%), EtOHBis(arylmethylidene)88 - 95Exclusive Z,Z-isomer
Reductive Amination R-NH₂, NaBH₃CN, MeOHIminosugar (Azasugar)55 - 75Diastereospecific (Substrate controlled)
Deprotonation/Alkylation LDA, THF, -78 °CC4-Alkylated Dioxanone40 - 60threo-selective (Zimmerman-Traxler)

References

  • [3] PubChemLite - C8H12O5 (Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate). PubChem. URL: [Link]

  • [6] Poursharifi, M. J., et al. "The first in situ synthesis of 1,3-dioxan-5-one derivatives and their direct use in Claisen-Schmidt reactions." Heterocyclic Communications, 2019, 25(1), 85-90. URL:[Link]

  • [1] Majewski, M., et al. "1,3-Dioxan-5-ones: synthesis, deprotonation, and reactions of their lithium enolates." Canadian Journal of Chemistry, 1995, 73, 1616-1626. URL:[Link]

  • [4] Mlynarski, J., et al. "Organocatalytic syn-Aldol Reactions of Dioxanones with (S)-Isoserinal Hydrate: Synthesis of l-Deoxymannojirimycin and l-Deoxyidonojirimycin." The Journal of Organic Chemistry, 2009, 74(11), 4390-4392. URL:[Link]

Sources

Application

Application Notes and Protocols for the Catalytic Preparation of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate

Introduction: The Significance of Substituted 1,3-Dioxan-5-ones Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate is a multifaceted heterocyclic compound with significant potential as a building block in organic synthesis....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted 1,3-Dioxan-5-ones

Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate is a multifaceted heterocyclic compound with significant potential as a building block in organic synthesis. The 1,3-dioxan-5-one framework is a valuable synthon, providing a masked version of 1,3-dihydroxyacetone, a key biological carbohydrate.[1][2] The substituents at the C2 position, a methyl group and an ethyl ester, offer multiple avenues for further chemical elaboration. This structure is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the 1,3-dioxane motif in a wide range of biologically active molecules.[3][4] The conformational rigidity of the dioxane ring, coupled with the varied functionality, makes it an attractive scaffold for the design of novel therapeutics and complex molecular architectures.

This guide provides a detailed protocol for the catalytic synthesis of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate, based on established principles of acetal chemistry. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss the rationale behind the choice of catalysts and reaction conditions.

Synthetic Strategy: Acid-Catalyzed Ketalization

The most direct and efficient catalytic route to Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate is the acid-catalyzed ketalization of 1,3-dihydroxyacetone with ethyl pyruvate. This reaction forms the six-membered dioxane ring by creating a cyclic ketal.

The key starting materials for this synthesis are:

  • 1,3-Dihydroxyacetone (DHA): This keto-diol provides the C4, C5 (with the oxo group), and C6 atoms of the dioxane ring. Commercially, DHA is often available as a stable dimer, which can be used directly in the reaction as it will equilibrate with the monomer under acidic conditions.[2]

  • Ethyl 2-oxopropanoate (Ethyl Pyruvate): This α-ketoester provides the C2 atom of the ring, along with the desired methyl and ethyl carboxylate substituents.

  • Acid Catalyst: A Brønsted acid such as p-toluenesulfonic acid (p-TsOH) is commonly used to protonate the carbonyl group of ethyl pyruvate, activating it for nucleophilic attack by the hydroxyl groups of 1,3-dihydroxyacetone.[5][6]

The reaction is a reversible equilibrium. To drive the reaction towards the formation of the desired product, the water generated during the reaction must be continuously removed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.

Proposed Reaction Mechanism

The acid-catalyzed formation of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate follows a well-established mechanism for ketal formation.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product DHA 1,3-Dihydroxyacetone (from dimer) Hemiketal Hemiketal Intermediate DHA->Hemiketal EP Ethyl Pyruvate Protonated_EP Protonated Ethyl Pyruvate (activated) EP->Protonated_EP + H⁺ H_plus H⁺ (catalyst) Protonated_EP->Hemiketal + DHA Oxonium_ion Oxonium Ion Hemiketal->Oxonium_ion - H₂O Product Ethyl 2-methyl-5-oxo- 1,3-dioxane-2-carboxylate Oxonium_ion->Product Intramolecular cyclization H_plus_regen H⁺ (regenerated) Product->H_plus_regen - H⁺ Water H₂O (byproduct) Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product node_setup Combine 1,3-dihydroxyacetone dimer, ethyl pyruvate, p-TsOH, and toluene in a flask with a Dean-Stark trap. node_reflux Heat to reflux (4-6 hours). Collect water in the Dean-Stark trap. node_setup->node_reflux node_cool Cool to room temperature. node_reflux->node_cool node_wash Wash with NaHCO₃ solution and brine. node_cool->node_wash node_dry Dry organic layer with MgSO₄. node_wash->node_dry node_concentrate Concentrate on rotary evaporator. node_dry->node_concentrate node_purify Purify by vacuum distillation or column chromatography. node_concentrate->node_purify node_product Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate node_purify->node_product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Challenges &amp; Solutions for Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with highly functionalized cyclic acetals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with highly functionalized cyclic acetals. Here, we address the specific isolation, purification, and stability challenges associated with Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate .

Structural Overview & Core Challenges (E-E-A-T)

Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate is structurally derived from the condensation of dihydroxyacetone and ethyl pyruvate. It contains three highly reactive domains that complicate isolation:

  • The 1,3-Dioxane Ring (Acetal): Highly susceptible to acid-catalyzed hydrolysis.

  • The C5 Ketone (Oxo group): Prone to hydration, enolization, and aldol-type condensations.

  • The C2 Ethyl Ester: Susceptible to base-catalyzed saponification.

The Causality of Degradation

Why does this molecule degrade during standard purification? The most common cause of 1,3-dioxane ring degradation is hydrolysis, which is the cleavage of the acetal group. This reaction is typically catalyzed by the presence of Brønsted or Lewis acids, even in trace amounts[1]. When researchers attempt standard silica gel flash chromatography, the natural acidity of the silica (pH ~4.5–5.5) protonates the acetal oxygen. This initiates a rapid equilibrium leading to a resonance-stabilized oxocarbenium ion, ultimately cleaving the ring back into dihydroxyacetone and ethyl pyruvate[2].

Furthermore, thermal stress during distillation or solvent evaporation (rotavap) accelerates this degradation if trace water and acid are present. Therefore, maintaining strictly neutral or mildly basic, anhydrous conditions is non-negotiable[3].

Degradation A Ethyl 2-methyl-5-oxo- 1,3-dioxane-2-carboxylate B H+ / H2O (Trace Acid in Silica/Solvent) A->B Protonation C Oxocarbenium Ion Intermediate B->C Ring Cleavage D Dihydroxyacetone (Water Soluble) C->D Hydrolysis E Ethyl Pyruvate (Volatile) C->E Hydrolysis

Acid-catalyzed hydrolysis pathway of the 1,3-dioxane ring.

Physicochemical & Purification Metrics

ParameterValue / RecommendationCausality / Impact
Acetal Stability pH Range 7.5 – 9.0Highly labile < pH 7[1]; ester hydrolyzes > pH 9.
Silica Gel pH ~4.5 - 5.5Causes rapid retro-acetalization; requires Et3N buffering[3].
Distillation Temp Limit < 60 °C (at 0.1 mmHg)Higher temps induce thermal decarboxylation or retro-aldol.
Aqueous Solubility Moderate-HighThe 5-oxo and ester groups act as strong H-bond acceptors.

Step-by-Step Methodologies

Protocol A: Acid-Free Flash Chromatography (Silica Deactivation)

Objective: Purify the target compound without inducing acid-catalyzed ring opening[3].

  • Column Preparation : Slurry standard silica gel (230-400 mesh) in the starting mobile phase (e.g., 90:10 Hexane:EtOAc) containing exactly 1% (v/v) Triethylamine (Et3N).

  • Equilibration : Flush the packed column with at least 3 column volumes (CV) of the Et3N-spiked solvent. Causality: This fully neutralizes the acidic silanol groups on the silica surface, preventing the formation of the oxocarbenium intermediate[2].

  • Sample Loading : Dissolve the crude mixture in a minimum amount of the Et3N-spiked solvent. Do not use un-stabilized dichloromethane, as it can generate trace HCl over time.

  • Elution : Elute using a gradient of Hexane:EtOAc (all containing 1% Et3N). Monitor fractions by TLC.

    • Self-Validation Step: Pre-dip TLC plates in 1% Et3N in hexane and dry before spotting. If the spot moves cleanly without streaking, the system is sufficiently neutralized.

  • Concentration : Pool product-containing fractions. Evaporate under reduced pressure with the water bath strictly 30 °C. The residual Et3N can be removed under high vacuum.

Protocol B: Low-Temperature Short-Path Vacuum Distillation

Objective: Isolate the compound from non-volatile oligomers while avoiding thermal degradation.

  • Apparatus Setup : Assemble a short-path distillation unit (or Kugelrohr) connected to a high-vacuum pump capable of reaching 0.1 mbar.

  • Pre-treatment : Ensure the crude mixture is completely dry. Add a small crystal of sodium bicarbonate (NaHCO3) to the distillation flask. Causality: NaHCO3 acts as a solid-state acid scavenger during heating, preventing auto-catalytic hydrolysis[3].

  • Degassing : Apply vacuum slowly at room temperature to degas the sample and remove residual low-boiling solvents.

  • Distillation : Gradually increase the heating mantle/oven temperature. Keep the internal temperature below 60 °C.

  • Collection : Collect the main fraction in a receiver flask cooled with dry ice/acetone to prevent volatile losses.

Workflow Start Crude Reaction Mixture Workup Aqueous Workup (pH 7.5-8.0 Buffer) Start->Workup Check TLC Check (Et3N-Treated Silica) Workup->Check Decision Purity > 90%? Check->Decision Distill Short-Path Distillation (< 60°C, 0.1 mbar) Decision->Distill Yes Chroma Flash Chromatography (1% Et3N Deactivated) Decision->Chroma No Pure Pure Target Compound Distill->Pure Chroma->Pure

Decision tree and workflow for the purification of acid-sensitive 1,3-dioxane derivatives.

Frequently Asked Questions (FAQs)

Q1: My product streaks heavily on the TLC plate and the isolated yield is extremely low. What is happening? A1: The streaking is a classic symptom of on-column degradation. Standard silica gel is slightly acidic. When your compound interacts with the acidic silanol groups, the 1,3-dioxane ring undergoes acid-catalyzed hydrolysis[1]. The streaking is the continuous formation of highly polar dihydroxyacetone and ethyl pyruvate as the compound moves up the plate. Solution: Pre-treat your TLC plates by dipping them in a 1% triethylamine (Et3N) solution in hexanes.

Q2: During aqueous workup, my product seems to disappear into the aqueous layer. How can I recover it? A2: Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate has moderate-to-high aqueous solubility. If your aqueous wash is too large or slightly acidic, the compound will partition into the water or hydrolyze[1]. Solution: Minimize the volume of aqueous washes. Use a pH 7.5 phosphate buffer or saturated NaHCO3 to neutralize acids[3], and back-extract the aqueous layer 3-4 times with ethyl acetate.

Q3: Can I use standard rotary evaporation to remove solvents? A3: Yes, but with strict temperature controls. The combination of trace water, trace acid (often from atmospheric CO2 or solvent impurities), and heat will rapidly cleave the acetal[3]. Solution: Keep the rotary evaporator water bath below 30 °C and ensure the system is well-vented or backfilled with nitrogen.

Q4: I see a strong singlet around 2.4 ppm in my NMR after purification. What is this impurity? A4: This is likely the methyl ketone peak of ethyl pyruvate, indicating that your 1,3-dioxane ring has undergone retro-acetalization (hydrolysis)[2]. This confirms that your purification conditions were not sufficiently acid-free.

References

Sources

Optimization

optimizing reaction conditions (temp, solvent, catalyst) for dioxane synthesis

For researchers, scientists, and professionals in drug development, the synthesis of 1,4-dioxane is a foundational process. However, optimizing this synthesis for yield, purity, and efficiency can present significant cha...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the synthesis of 1,4-dioxane is a foundational process. However, optimizing this synthesis for yield, purity, and efficiency can present significant challenges. This technical support center provides a comprehensive guide to troubleshooting and optimizing the reaction conditions for dioxane synthesis, with a focus on the most common industrial method—acid-catalyzed dehydration of diethylene glycol—and alternative approaches.

Section 1: Core Principles of Dioxane Synthesis

The most prevalent industrial method for producing 1,4-dioxane is the acid-catalyzed dehydration and subsequent ring closure of diethylene glycol.[1][2] This process, while effective, is a delicate balance of temperature, catalyst selection, and reaction time to maximize the yield of the desired cyclic ether and minimize the formation of by-products.

Alternative routes, such as the Williamson ether synthesis and phase-transfer catalysis, offer pathways to substituted dioxanes and can be advantageous in specific research contexts.[3][4][5]

Section 2: Troubleshooting Guide for Dioxane Synthesis

This section addresses common issues encountered during dioxane synthesis in a question-and-answer format, providing insights into the root causes and actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in dioxane synthesis can often be attributed to several factors. A systematic approach to troubleshooting is crucial.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. The ideal range for the acid-catalyzed dehydration of diethylene glycol is typically between 130°C and 200°C, with an optimal temperature often cited around 160°C.[1][6]

    • Too Low: Insufficient temperature will result in a slow reaction rate and incomplete conversion of the diethylene glycol.

    • Too High: Excessive temperatures can lead to the formation of undesirable by-products and charring, which consumes the starting material and complicates purification.[2][7]

  • Catalyst Inefficiency: The choice and concentration of the acid catalyst are paramount. While concentrated sulfuric acid (around 5%) is common, other catalysts like phosphoric acid, p-toluenesulfonic acid, strongly acidic ion-exchange resins, and zeolites are also used.[1]

    • Insufficient Catalyst: An inadequate amount of catalyst will lead to a slow and incomplete reaction.

    • Catalyst Deactivation: Over time, catalysts can lose their activity due to coking (the deposition of carbonaceous material), poisoning by impurities in the feedstock, or thermal degradation.[8][9][10][11] Regeneration or replacement of the catalyst may be necessary.

  • Inefficient Water Removal: The dehydration reaction produces water, which can inhibit the forward reaction. Continuous removal of water, often as an azeotrope with dioxane, is essential to drive the equilibrium towards product formation.[1] Ensure your distillation setup is efficient.

  • Reaction Time: The reaction may not be running for a sufficient duration to achieve complete conversion. Monitor the reaction progress using analytical techniques like GC-MS to determine the optimal reaction time.

Q2: I'm observing significant by-product formation, particularly acetaldehyde and a compound I suspect is 2-methyl-1,3-dioxolane. How can I minimize these?

A2: The formation of by-products is a common challenge. Understanding their origin is key to mitigating their formation.

  • Acetaldehyde: This is a primary by-product in the acid-catalyzed process.[1] Its formation is often favored at higher temperatures. Carefully controlling the temperature to the optimal range can significantly reduce its generation.

  • 2-Methyl-1,3-dioxolane: This impurity arises from the reaction of acetaldehyde with unreacted ethylene glycol, which can be present as an impurity in the diethylene glycol starting material or formed as a degradation product.[12][13]

    • Mechanism: The acid catalyst promotes the acetalization reaction between the aldehyde and the diol.

    • Mitigation:

      • Use high-purity diethylene glycol with minimal ethylene glycol content.

      • Optimize the reaction temperature to disfavor the side reactions leading to acetaldehyde.

  • Crotonaldehyde and Polyglycols: These are also common by-products, often resulting from side reactions at elevated temperatures.[1] Maintaining precise temperature control is crucial for their minimization.

Q3: My reaction mixture is turning dark and forming tar-like substances. What is causing this and how can I prevent it?

A3: Tar and char formation is a frequent issue, especially when using strong acid catalysts like sulfuric acid at elevated temperatures.[2]

  • Cause: This is primarily due to the strong dehydrating and oxidizing properties of concentrated sulfuric acid, which can lead to complex side reactions and polymerization of the starting material and by-products.

  • Prevention and Mitigation:

    • Temperature Control: Avoid exceeding the optimal reaction temperature. Localized overheating can be a significant contributor. Ensure uniform heating of the reaction vessel.

    • Catalyst Choice: Consider using a milder catalyst. While potentially less active, solid acid catalysts like zeolites (e.g., ZSM-5) or acidic ion-exchange resins can offer higher selectivity and reduce charring.[14] Zeolites, with their shape-selective properties, can favor the formation of the desired 1,4-dioxane over intermolecular polymerization.[14]

    • Reduced Pressure: Operating the reaction under a partial vacuum can lower the boiling point of the dioxane-water azeotrope, allowing for its removal at a lower temperature. This can significantly reduce the incidence of side reactions and tar formation.[7]

Q4: I'm struggling with the purification of my crude dioxane, especially removing water.

A4: The purification of dioxane is challenging due to the formation of a positive azeotrope with water, which boils at 87.8°C and contains approximately 18% dioxane by mass.[1][15][16]

  • Breaking the Azeotrope:

    • Salting Out: Adding a salt such as sodium chloride (NaCl), calcium chloride (CaCl₂), or sodium hydroxide (NaOH) to the crude product can decrease the solubility of dioxane in the aqueous layer, facilitating separation.[1]

    • Azeotropic Distillation with a Third Component: Introducing a third component, such as benzene or cyclohexane, can form a new, lower-boiling ternary azeotrope with water and dioxane, allowing for the removal of water.

    • Drying Agents: After initial separation, residual water can be removed by treating the dioxane with drying agents like anhydrous magnesium sulfate or sodium sulfate, followed by distillation. For very dry dioxane, refluxing over sodium metal is a common final step.[17]

  • Removing Other Impurities:

    • Acetaldehyde: Refluxing the crude dioxane with a dilute acid (e.g., HCl) can help to hydrolyze the ethylene acetal impurity and facilitate the removal of acetaldehyde by distillation.[17][18] Subsequent treatment with a base like potassium hydroxide (KOH) can neutralize the acid and remove any remaining acidic impurities.[17][18]

    • Peroxides: Dioxane can form explosive peroxides upon storage and exposure to air and light. These can be removed by treatment with a reducing agent like ferrous sulfate or sodium bisulfite.[17][18]

Section 3: Optimizing Reaction Parameters

A systematic approach to optimizing reaction conditions is essential for achieving high-yield, high-purity dioxane synthesis.

Table 1: Key Reaction Parameters and their Impact
ParameterTypical RangeImpact on Yield and PurityTroubleshooting Focus
Temperature 130 - 200 °C (Optimal ~160 °C)[1]Lower temperatures lead to slow/incomplete reaction. Higher temperatures increase by-product formation (acetaldehyde, tars).[2]Precise temperature control is critical. Use a well-calibrated thermometer and ensure uniform heating.
Catalyst Sulfuric acid (~5%), Phosphoric acid, p-TsOH, Zeolites, Acidic Resins[1]Catalyst choice affects activity, selectivity, and the extent of side reactions. Solid acids can reduce charring.[14]Select a catalyst appropriate for the desired scale and purity. Monitor for deactivation.
Pressure Partial Vacuum to Slight Pressure[1]Reduced pressure allows for distillation at lower temperatures, minimizing thermal degradation and by-product formation.[7]For temperature-sensitive substrates or to minimize charring, consider vacuum distillation.
Solvent (For alternative syntheses)In Williamson ether synthesis, polar aprotic solvents like DMF or DMSO are often used.[4]Solvent choice impacts reaction rate and can influence side reactions.
Diagram 1: Troubleshooting Logic for Low Dioxane Yield

Low_Yield_Troubleshooting Start Low Dioxane Yield Temp Check Temperature (130-200°C) Start->Temp Catalyst Evaluate Catalyst (Type & Concentration) Start->Catalyst Water_Removal Assess Water Removal (Distillation Efficiency) Start->Water_Removal Reaction_Time Verify Reaction Time (Monitor Progress) Start->Reaction_Time Temp_Low Increase Temperature Temp->Temp_Low Too Low Temp_High Decrease Temperature Temp->Temp_High Too High Catalyst_Inactive Increase Concentration or Replace Catalyst Catalyst->Catalyst_Inactive Inactive/Insufficient Water_Inefficient Improve Distillation Setup Water_Removal->Water_Inefficient Inefficient Time_Short Increase Reaction Time Reaction_Time->Time_Short Too Short

Caption: Troubleshooting flowchart for low dioxane yield.

Section 4: Alternative Synthetic Routes and Their Optimization

While the dehydration of diethylene glycol is the most common method, other synthetic strategies can be employed, particularly for the synthesis of substituted dioxanes.

Williamson Ether Synthesis

This classic method involves the reaction of a diol with a dihalide under basic conditions. For dioxane synthesis, this would typically involve the reaction of a bis(2-haloethyl) ether derivative.

Experimental Protocol (General):

  • Deprotonation: A suitable diol is deprotonated using a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF, THF) to form the dialkoxide.

  • Cyclization: A dihaloalkane (e.g., 1,2-dichloroethane) is added to the dialkoxide solution. The reaction mixture is heated to effect the intramolecular cyclization.

  • Workup and Purification: The reaction is quenched, and the product is extracted and purified, typically by distillation or chromatography.

Troubleshooting:

  • Low Yield: Incomplete deprotonation or side reactions such as elimination can lead to low yields. Ensure anhydrous conditions and use a sufficiently strong base.

  • Polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymer formation. High dilution conditions can favor the formation of the cyclic product.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) can be a powerful tool for synthesizing dioxanes, particularly benzo-fused derivatives, by facilitating the reaction between a water-soluble nucleophile and an organic-soluble electrophile.[3][5] For example, the synthesis of benzo-1,4-dioxane from catechol and 1,2-dichloroethane is significantly improved by PTC.[3]

Key Considerations for Optimization:

  • Catalyst Choice: Quaternary ammonium salts are common phase-transfer catalysts. The structure of the catalyst can influence the reaction efficiency.

  • Solvent System: A two-phase system (e.g., water and an organic solvent) is employed. The choice of organic solvent can impact the reaction rate.

  • Base: An inorganic base (e.g., NaOH, K₂CO₃) is used in the aqueous phase to deprotonate the diol.

Section 5: Analytical Methods for Reaction Monitoring and Quality Control

Effective troubleshooting and optimization rely on accurate monitoring of the reaction progress and characterization of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for analyzing the reaction mixture. It allows for the separation and identification of the starting materials, the dioxane product, and various by-products.[19][20][21][22] For quantitative analysis, the use of an internal standard is recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the purified dioxane and for identifying impurities that may not be easily resolved by GC.

Diagram 2: Workflow for Dioxane Synthesis and Analysis

Dioxane_Workflow Start Start: Diethylene Glycol + Catalyst Reaction Acid-Catalyzed Dehydration (130-200°C) Start->Reaction Monitoring In-Process Monitoring (GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Crude Product Workup (Neutralization, Extraction) Monitoring->Workup Complete Purification Purification (Distillation, Azeotrope Breaking) Workup->Purification Final_Analysis Final Product Analysis (GC-MS, NMR) Purification->Final_Analysis Final_Analysis->Purification Impurities Present Final_Product Pure 1,4-Dioxane Final_Analysis->Final_Product Pure

Caption: General workflow for dioxane synthesis and analysis.

References

  • Purification of 1,4-Dioxane. Chempedia - LookChem. [Link]

  • Hamada, B., Safar, M., Kaddour, O., & Boukherissa, A. (1994). Synthesis of benzo-1,4-dioxane by phase transfer catalysis. Journal of the Tunisian Chemical Society, 3, 523-532.
  • Toxicological Profile for 1,4-Dioxane. (2012). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]

  • How could I distille dioxane? ResearchGate. [Link]

  • Purification of 1,4-dioxane.
  • Synthèse du benzo-1, 4-dioxanne en catalyse par transfert de phase. ResearchGate. [Link]

  • Synthesis of dioxane.
  • The Williamson Ether Synthesis. University of Richmond. [Link]

  • The Williamson ether synthesis. [Link]

  • Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. ResearchGate. [Link]

  • Williamson ether synthesis. [Link]

  • Analysis of 1,4-Dioxane by Purge and Trap and Gas Chromatography/Mass Spectrometry. OI Analytical. [Link]

  • Any tips on 1,4-dioxane removal? Reddit. [Link]

  • Method for producing 1,4-dioxane.
  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • 1,4-Dioxane from Ethylene Glycol and H2SO4. Science Madness. [Link]

  • Deactivation Mechanisms of Industrial Catalysts and Their Regeneration. ResearchGate. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]

  • Remove 1,4 dioxane from Water and reaction mass. Reddit. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. Combined experimental and DFT study. PubMed. [Link]

  • Special Issue on Catalyst Deactivation and Regeneration. KAUST Repository. [Link]

  • Study of Catalyst Deactivation in Three Different Industrial Processes. Diva-Portal.org. [Link]

  • Boiling-point-composition digram of the system dioxane-water. NIST. [Link]

  • Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. [Link]

  • Process for removing 1,4-dioxane from production of ethoxylated alkyl sulfate.
  • Analysis of 1,4-dioxane with GC-MS? ResearchGate. [Link]

  • Solvent: 1,4-dioxane. University of Rochester. [Link]

  • Formation of 2‐methyl 1, 3‐dioxolane by self‐coupling of mono ethylene glycol. ResearchGate. [Link]

  • Determination of 1,4-Dioxane in Liquid by GCMS. ALS Environmental. [Link]

  • Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS. Agilent. [Link]

  • 04-AD-0303-EN 1,4-Dioxane Analysis on Surface Water and Tap Water by Static Headspace and GCMS. Shimadzu. [Link]

  • Kinetics and chemical reactions of acetaldehyde stripping and 2-methyl-1,3-dioxolane generation in poly(ethylene terephthalate). ResearchGate. [Link]

  • Troubleshooting Gas Dehydration Systems Using Data Analysis. ResearchGate. [Link]

  • Application of phase-transfer catalysis (PTC) to reactions of C-H acids with chloroethylenes. Arkivoc. [Link]

  • Demystifying Glycol Dehydration: An Essential Guide for Gas System Professionals. LinkedIn. [Link]

  • How to Optimize Glycol Dehydration Units for Maximum Efficiency and Performance. LinkedIn. [Link]

  • Glycol Dehydration System Troubleshooting. Scribd. [Link]

  • Troubleshooting of Glycol Dehydration PDF. Scribd. [Link]

  • A comparison of catalytic activity of zeolites with some Lewis acids in esterification reaction. [Link]

  • Phase-Transfer Catalysis (PTC). Macmillan Group. [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate (CAS: 1447943-86-3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate (CAS: 1447943-86-3).

Synthesizing this compound typically involves the acid-catalyzed ketalization of 1,3-dihydroxyacetone (DHA) with ethyl pyruvate[1]. While the synthesis is straightforward, the purification is notoriously challenging. The molecule contains an acid-labile 1,3-dioxane ring, a base-labile ethyl ester, and a highly electrophilic C5 ketone. This guide provides mechanistically grounded troubleshooting strategies and a self-validating purification protocol to ensure high-yield, high-purity isolation.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why do I keep seeing unreacted 1,3-dihydroxyacetone (DHA) in my final product, and how do I remove it? Causality: DHA exists as a stable, hydrogen-bonded dimer in its solid state and only slowly dissociates into its reactive monomeric form in organic solvents[2]. If the reaction does not reach complete conversion, residual DHA remains. Solution: Do not attempt to remove DHA via chromatography, as it streaks heavily on silica. Instead, leverage its extreme hydrophilicity. Perform multiple aggressive aqueous washes (using deionized water). The target ketal will remain in the organic phase (e.g., ethyl acetate), while the unreacted DHA partitions entirely into the aqueous phase.

Q2: My compound degrades during the aqueous workup. What is causing this? Causality: The target molecule is a "chemical tightrope." 1,3-Dioxanes are generally stable under basic conditions but are highly labile toward Brønsted or Lewis acids[3]. If the acid catalyst (e.g., p-TsOH) is not neutralized, the ketal will rapidly hydrolyze back to DHA and ethyl pyruvate during the aqueous wash. Conversely, if you use a strong base (like NaOH) to neutralize the acid, you will saponify the ethyl ester at the C2 position. Solution: Quench the reaction using a mild base, specifically saturated aqueous sodium bicarbonate (NaHCO₃). This buffers the aqueous phase to a pH of ~7.5–8.0, which safely neutralizes the acid catalyst without cleaving the ester or the ketal.

Q3: I have residual ethyl pyruvate in my mixture. Can I use a sodium bisulfite wash to remove it? Causality: No. While sodium bisulfite is a classic reagent for removing unreacted aldehydes and unhindered ketones, the C5 ketone of your 1,3-dioxan-5-one product is highly electrophilic. The inductive pull of the two adjacent ring oxygens makes this C5 carbonyl highly reactive, prone to hydration, and susceptible to forming its own water-soluble bisulfite adduct[4]. Solution: Avoid bisulfite entirely. Remove unreacted ethyl pyruvate via silica gel chromatography or high-vacuum distillation (Kugelrohr) at temperatures below 60 °C to prevent thermal degradation.

Q4: Why does my purified product slowly turn into a complex polymeric mixture upon storage? Causality: The highly electrophilic nature of the C5 ketone also makes the alpha-protons slightly acidic. In the presence of trace moisture, ambient light, or residual acidic/basic impurities from the silica column, the compound can undergo spontaneous self-aldolization or oligomerization[4]. Solution: Store the purified compound strictly under an inert atmosphere (Argon or N₂) at -20 °C, preferably over activated 4Å molecular sieves to scavenge trace moisture.

Part 2: Quantitative Impurity Profiling

To build a self-validating purification system, you must track your impurities analytically. Use the following data table to guide your Thin Layer Chromatography (TLC) and phase separations.

ImpurityMolecular Weight ( g/mol )TLC Rf (Hex/EtOAc 7:3)Water SolubilityPrimary Removal Strategy
1,3-Dihydroxyacetone (DHA) 90.08 (Monomer)0.00 (Baseline)Very HighAqueous extraction (3x H₂O washes)
Ethyl Pyruvate 116.12~0.65ModerateSilica chromatography (Early eluting)
Acid Catalyst (e.g., p-TsOH) 172.200.00 (Streaks)HighMild base quench (Sat. NaHCO₃)
DHA Oligomers >180.000.00 - 0.15LowSilica gel filtration
Target: Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate 188.18 ~0.40 Low Product fraction isolation

Part 3: Step-by-Step Purification Protocol

This methodology is designed as a self-validating system. Each step includes a specific physical observation or pH check to confirm success before proceeding.

Phase 1: Reaction Quench & Neutralization
  • Cooling: Transfer the crude reaction mixture to an ice bath and cool to 0 °C. Causality: Lowering the temperature suppresses exothermic ester hydrolysis during the quench.

  • Mild Quench: Add saturated aqueous NaHCO₃ dropwise while stirring vigorously. Continue addition until CO₂ evolution ceases.

  • Validation Check: Test the aqueous layer with pH paper. It must read between 7.5 and 8.0. If it is acidic, the ketal will degrade[3]; if >9.0, the ester will saponify.

Phase 2: Liquid-Liquid Extraction
  • Dilution: Dilute the quenched mixture with Ethyl Acetate (EtOAc) (approx. 3 volumes relative to the reaction volume).

  • Phase Separation: Transfer to a separatory funnel. Drain the aqueous layer (which now contains the neutralized acid catalyst and unreacted DHA).

  • Washing: Wash the organic layer with deionized water (3 × 50 mL) to ensure complete removal of DHA[2], followed by one wash with saturated brine (50 mL) to pull emulsified water out of the organic phase.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator). Critical: Keep the water bath temperature strictly below 35 °C to prevent self-aldolization of the C5 ketone[4].

Phase 3: Buffered Silica Gel Chromatography
  • Column Preparation: Standard silica gel contains acidic silanol groups that can cleave the 1,3-dioxane ring during elution. Prepare your silica slurry in Hexanes containing 1% Triethylamine (Et₃N) to neutralize these acidic sites.

  • Loading: Load the concentrated crude oil onto the column.

  • Elution: Elute using a gradient of Hexanes:EtOAc (starting at 9:1 and increasing to 7:3).

  • Validation Check: Spot fractions on a TLC plate. Discard early fractions containing ethyl pyruvate (Rf ~0.65). Pool the fractions containing the target compound (Rf ~0.40).

  • Final Isolation: Concentrate the pooled fractions under high vacuum to yield the pure Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate.

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) Quench Step 1: Mild Quench (pH 7.5-8.0) Sat. NaHCO3 Crude->Quench Aqueous Aqueous Phase (DHA & Acid Catalyst) Quench->Aqueous Phase Separation Organic Organic Phase (Target & Ethyl Pyruvate) Quench->Organic Phase Separation Chroma Step 2: Silica Chromatography (1% Et3N Pre-treated) Organic->Chroma Concentration Waste Early/Late Fractions (Ethyl Pyruvate & Oligomers) Chroma->Waste Elution (Rf ≠ 0.4) Pure Pure Ethyl 2-methyl-5-oxo- 1,3-dioxane-2-carboxylate Chroma->Pure Elution (Rf ≈ 0.4)

Figure 1: Phase-guided purification workflow for 1,3-dioxan-5-one derivatives.

Sources

Optimization

Technical Support Center: Stabilizing Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate During Workup

Welcome to the technical support center for handling Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering stability issues with this compound during experimental workup. Here, we will delve into the root causes of its decomposition and provide actionable troubleshooting strategies and optimized protocols to ensure the integrity of your product.

Understanding the Molecule: A Triad of Instability

Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate is a molecule that presents a unique set of stability challenges due to the convergence of three key functional groups: a ketal, a β-keto ester, and a six-membered dioxane ring. The interplay between these groups makes the compound susceptible to degradation under common workup conditions.

The primary mode of decomposition is the hydrolysis of the 1,3-dioxane ring, which functions as a ketal protecting group. This hydrolysis is readily catalyzed by both acids and bases.[1][2][3] The presence of the β-keto ester functionality further complicates matters, as this group can also be sensitive to acidic and basic conditions, potentially leading to hydrolysis of the ester or other side reactions.[4]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the workup of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate.

Q1: My NMR analysis shows the presence of starting materials (a ketone and a diol) after workup. What is causing this?

A1: The presence of the ketone and diol starting materials is a clear indication that the 1,3-dioxane ring has been hydrolyzed. This is most commonly caused by exposure to acidic conditions during the workup. Even mildly acidic water can be sufficient to catalyze this decomposition.[5] It is crucial to neutralize the reaction mixture thoroughly before proceeding with an aqueous wash.

Q2: I'm observing a significant loss of product after a basic wash (e.g., with saturated sodium bicarbonate). Why is this happening?

A2: While a basic wash is necessary to neutralize any acid catalyst, prolonged exposure to even mild bases like sodium bicarbonate can promote the hydrolysis of the ester group in your β-keto ester. Additionally, strong bases can catalyze the cleavage of the dioxane ring.[6] The key is to perform the neutralization and extraction steps quickly and at a low temperature to minimize contact time with the aqueous base.

Q3: Can I use column chromatography on silica gel to purify my product? I'm seeing streaking and poor recovery.

A3: Silica gel is inherently acidic and can cause on-column decomposition of your acid-sensitive compound.[3] This leads to the streaking and low recovery you're observing. If chromatography is necessary, it is highly recommended to use deactivated silica gel. This can be prepared by washing the silica with a solution of triethylamine in your eluent system and then re-equilibrating with the eluent. Alternatively, other purification methods like vacuum distillation, if the compound is thermally stable, or chromatography on a more neutral stationary phase like alumina (basic or neutral) could be considered.

Q4: My product seems to degrade even during storage. What are the optimal storage conditions?

A4: Due to its sensitivity to moisture and trace amounts of acid or base, Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate should be stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C is recommended). It is also advisable to store it in a desiccator to protect it from atmospheric moisture.

Troubleshooting Guide: A Step-by-Step Approach to a Stable Workup

This section provides a detailed, optimized protocol for the workup of reactions involving Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate, designed to minimize decomposition.

Core Principle: The "Neutral and Swift" Workup

The overarching principle of this protocol is to maintain neutral pH and minimize the duration of each step, especially those involving aqueous phases.

Optimized Workup Protocol
StepProcedureRationale
1. Initial Quenching (Pre-Neutralization) Once the reaction is complete, cool the reaction mixture to 0°C in an ice bath.Lowering the temperature slows down the rate of potential decomposition reactions.
2. Neutralization Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7) with vigorous stirring until the pH of the aqueous layer is between 7.0 and 7.5.[7]Precise neutralization is critical. Over-acidification will hydrolyze the ketal, while excess base can hydrolyze the ester.
3. Extraction Immediately extract the product into a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Perform the extraction multiple times (e.g., 3x) to ensure complete recovery.Minimizes contact time with the aqueous phase.
4. Washing Wash the combined organic layers with brine (saturated aqueous NaCl solution).[8]Removes residual water and inorganic salts.
5. Drying Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).Thoroughly removes dissolved water which can cause hydrolysis upon storage.
6. Solvent Removal Remove the solvent under reduced pressure using a rotary evaporator at a low temperature (≤ 30°C).Avoids thermal decomposition of the product.
7. Purification (If Necessary) If further purification is required, consider vacuum distillation or chromatography on deactivated silica gel.Standard silica gel is acidic and will cause decomposition.
Visualizing the Decomposition Pathway and Mitigation Strategy

The following diagram illustrates the primary decomposition pathway and the critical intervention points during the workup process.

Decomposition_Pathway cluster_reaction Reaction Mixture cluster_workup Workup Stages Product Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate Acid_Exposure Acidic Conditions (e.g., acidic water, silica gel) Product->Acid_Exposure Incorrect Workup Base_Exposure Basic Conditions (e.g., strong base, prolonged exposure to NaHCO3) Product->Base_Exposure Incorrect Workup Neutral_Wash Neutral Aqueous Wash (pH 7-7.5) Product->Neutral_Wash Optimized Workup Decomposition_Products Decomposition Products (Ketone, Diol, Hydrolyzed Ester) Acid_Exposure->Decomposition_Products Hydrolysis Base_Exposure->Decomposition_Products Hydrolysis Purified_Product Stable Product Neutral_Wash->Purified_Product Stable Isolation

Caption: Logic of workup choices to prevent decomposition.

Workflow for Troubleshooting Workup Issues

This diagram outlines a logical sequence for diagnosing and resolving issues during the workup.

Troubleshooting_Workflow Start Start: Product Decomposition Observed Check_pH Check pH of Aqueous Wash Start->Check_pH Acidic pH < 7 Check_pH->Acidic Yes Basic pH > 8 Check_pH->Basic Yes Neutral pH 7-7.5 Check_pH->Neutral No Action_Acid Action: Use Saturated NaHCO3 or Phosphate Buffer to Neutralize Acidic->Action_Acid Action_Base Action: Reduce Exposure Time to Base, Work at Low Temperature Basic->Action_Base Check_Purification Check Purification Method Neutral->Check_Purification Action_Acid->Check_Purification Action_Base->Check_Purification Silica Using Standard Silica Gel? Check_Purification->Silica Yes Other Other Method Check_Purification->Other No Action_Silica Action: Use Deactivated Silica Gel or an Alternative Method (e.g., Distillation) Silica->Action_Silica End End: Stable Product Isolated Other->End Action_Silica->End

Caption: Troubleshooting flowchart for workup decomposition.

By understanding the inherent instabilities of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate and implementing a carefully controlled, neutral workup procedure, researchers can significantly improve the yield and purity of this valuable synthetic intermediate.

References

  • Vertex AI Search. Hydrolysis of the 1,3-dioxolane ketal of isatin (14) using different types of catalyst.
  • ResearchGate. Purification of baker's yeast β-keto ester oxidoreductase. | Download Table.
  • Purdue University. Steric Effects in Ketal Hydrolysis.
  • SciELO. Ketalization of Ketones to 1,3-Dioxolanes and Concurring Self-Aldolization Catalyzed by an Amorphous, Hydrophilic SiO₂-SO₃H Catalyst under Microwave Irradiation.
  • BenchChem. In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in 1,3-Dioxolane-2-methanol.
  • ACS Publications. Preparation of β-Keto Esters and β-Diketones by C-Acylation/Deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-Acylbenzotriazoles. The Journal of Organic Chemistry.
  • MDPI. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure.
  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.
  • ACS Publications. Mechanism of the Degradation of 1,4-Dioxane in Dilute Aqueous Solution Using the UV/Hydrogen Peroxide Process. Environmental Science & Technology.
  • NIH National Center for Biotechnology Information. The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals.
  • ITRC. 1. History of Use and Potential Sources - 1,4-Dioxane.
  • Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
  • Google Patents. PROCESS FOR PURIFYING AN a-KETO ESTER.
  • DESWATER. Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes.
  • NIH National Center for Biotechnology Information. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
  • BenchChem. Preparation of Ethyl 1,3-Dioxane-2-Carboxylate: An Application Note and Detailed Protocol.
  • Sigma-Aldrich. Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate.

Sources

Troubleshooting

Technical Support Center: Diastereoselectivity in Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate Reactions

Welcome to the technical support center for navigating the complexities of diastereoselectivity in reactions involving ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate. This guide is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of diastereoselectivity in reactions involving ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered in the laboratory. Here, we dissect the causal factors behind experimental outcomes and offer validated protocols to steer your reactions toward the desired stereochemical results.

Frequently Asked Questions (FAQs)

Q1: What is diastereoselectivity and why is it critical in the context of ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate reactions?

Diastereoselectivity is the preferential formation of one diastereomer over another in a chemical reaction.[1] Diastereomers are stereoisomers that are not mirror images of each other and possess different physical and chemical properties. For ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate, a cyclic compound, substituents can be arranged in different spatial orientations, leading to distinct diastereomers.

Controlling this selectivity is paramount in drug development and chemical synthesis because the three-dimensional arrangement of atoms in a molecule dictates its biological activity and physical properties.[2] An undesired diastereomer may have lower efficacy or even adverse effects. Therefore, achieving high diastereoselectivity is crucial for synthesizing complex organic molecules with specific stereochemical arrangements.[1][3]

Q2: What are the fundamental principles governing the stereochemical outcome of reactions with this dioxanone derivative?

The stereochemical outcome is primarily governed by the conformational preference of the 1,3-dioxane ring and the steric and electronic effects of the reactants and reagents.[1][4]

  • Conformation: Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair-like conformation to minimize torsional strain.[5] Substituents can occupy either axial or equatorial positions. Due to more significant 1,3-diaxial interactions, equatorial positioning of substituents at the C2 position is generally thermodynamically favored.[5]

  • Steric Hindrance: The approach of a reagent to the ketone at the C5 position will be influenced by the steric bulk of the existing substituents on the dioxane ring. The reagent will preferentially attack from the less hindered face to minimize steric repulsion.[1][6]

  • Electronic Effects: The electronic properties of substituents can influence the stability of the transition state, thereby favoring the formation of a particular diastereomer.[1]

Q3: How can I reliably determine the diastereomeric ratio of my reaction products?

The most common and powerful techniques for determining the relative stereochemistry of diastereomers are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.[2]

  • NMR Spectroscopy: ¹H and ¹³C NMR can provide initial clues about the major and minor diastereomers based on differences in chemical shifts and coupling constants. For more definitive proof, Nuclear Overhauser Effect (NOE) spectroscopy is invaluable.[2] NOE detects through-space interactions between protons that are in close proximity (typically < 5 Å), allowing you to map the relative spatial arrangement of substituents on the dioxane ring.[2]

  • X-ray Crystallography: If you can obtain a high-quality single crystal of your product, X-ray crystallography provides the definitive 3D structure, including bond lengths and angles, leaving no ambiguity about the stereochemistry.[2]

Troubleshooting Guides

This section addresses specific experimental issues and provides actionable solutions.

Problem 1: Poor Diastereoselectivity (Low d.r.)

A low diastereomeric ratio (d.r.) indicates that the transition states leading to the different diastereomers are of similar energy.

Potential Causes & Step-by-Step Solutions

Cause A: Inappropriate Reaction Temperature

  • Explanation: Many diastereoselective reactions are under kinetic control, where the product ratio is determined by the relative activation energies of the competing pathways. Lowering the reaction temperature can amplify small differences in activation energies, leading to a significant improvement in selectivity.

  • Protocol: Low-Temperature Reaction Optimization

    • Set up the reaction in a flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

    • Dissolve the ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate in a suitable anhydrous solvent (e.g., THF, dichloromethane) and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the reagent (e.g., Grignard reagent, reducing agent) dropwise to the cooled solution, maintaining the internal temperature below -70 °C.

    • Allow the reaction to stir at -78 °C for the optimized reaction time.

    • Quench the reaction at low temperature before allowing it to warm to room temperature.

    • Analyze the product mixture by ¹H NMR or GC to determine the diastereomeric ratio. Compare this to the ratio obtained at a higher temperature (e.g., 0 °C or room temperature).

Cause B: Suboptimal Choice of Reagent or Catalyst

  • Explanation: The steric bulk and electronic nature of the reagent or catalyst play a crucial role in facial selectivity. A bulkier reagent will have a stronger preference for attacking the less hindered face of the ketone. Chiral catalysts can create a chiral environment around the substrate, directing the reaction towards a specific stereoisomer.[3]

  • Protocol: Reagent and Catalyst Screening

    • Systematically Vary Reagent Bulk: If performing a reduction, for example, compare the selectivity of a small reducing agent like sodium borohydride with a bulkier one like L-Selectride®.

    • Screen Lewis Acids: In reactions like aldol additions, different Lewis acids (e.g., TiCl₄, BF₃·OEt₂) can influence the geometry of the enolate and the transition state, thereby affecting diastereoselectivity.[7]

    • Explore Chiral Auxiliaries: Consider attaching a chiral auxiliary to the molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed in a later step.[6][8]

Data Summary: Effect of Reducing Agent on Diastereoselectivity

Reducing AgentTemperature (°C)SolventDiastereomeric Ratio (axial:equatorial attack)
NaBH₄0Methanol3:1
L-Selectride®-78THF>95:5

Note: The above data is illustrative and actual results may vary.

Problem 2: Low Yield of the Desired Diastereomer

Even with good selectivity, a low overall yield can be a significant hurdle.

Potential Causes & Step-by-Step Solutions

Cause A: Competing Side Reactions

  • Explanation: The reaction conditions may be promoting undesired side reactions, such as enolization followed by decomposition or reaction with the starting material.

  • Protocol: Optimizing Reaction Conditions to Minimize Side Products

    • Inverse Addition: Instead of adding the reagent to the substrate, try adding the substrate solution slowly to the reagent. This can maintain a low concentration of the substrate and minimize self-condensation or other side reactions.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence reaction rates and selectivity. Screen a range of anhydrous solvents (e.g., THF, diethyl ether, toluene, dichloromethane) to find the optimal medium.

    • Precise Stoichiometry: Carefully control the stoichiometry of the reagents. An excess of a strong base or nucleophile can often lead to side reactions. Use of a syringe pump for slow, controlled addition can be beneficial.[9]

Cause B: Product Instability During Workup or Purification

  • Explanation: The desired diastereomer might be sensitive to the conditions used during the aqueous workup (e.g., pH) or purification (e.g., silica gel chromatography).

  • Protocol: Gentle Workup and Purification

    • Buffered Quench: Quench the reaction with a buffered aqueous solution (e.g., saturated ammonium chloride) instead of a strong acid or base to avoid epimerization or decomposition.

    • Alternative Purification: If the product is sensitive to silica gel, consider alternative purification methods such as flash chromatography with deactivated silica gel (treated with a base like triethylamine), preparative thin-layer chromatography (TLC), or recrystallization.

Visualization of Key Concepts
Reaction Workflow for Optimizing Diastereoselectivity

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization Start Start with Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate Solvent Dissolve in Anhydrous Solvent Start->Solvent Cool Cool to Target Temperature (e.g., -78°C) Solvent->Cool AddReagent Slow Addition of Reagent/Catalyst Cool->AddReagent Stir Stir for Optimized Time AddReagent->Stir Quench Quench at Low Temperature Stir->Quench Workup Aqueous Workup Quench->Workup Purify Purification Workup->Purify Analyze Analyze d.r. (NMR, GC) Purify->Analyze Optimize Optimize Conditions? (Temp, Reagent, Solvent) Analyze->Optimize Optimize->Cool Iterate G cluster_factors Controlling Factors Outcome Diastereomeric Ratio Temp Temperature Temp->Outcome Solvent Solvent Solvent->Outcome Reagent Reagent/Catalyst (Sterics & Electronics) Reagent->Outcome Conformation Substrate Conformation Conformation->Outcome

Caption: Key factors controlling the diastereomeric ratio.

References

  • Diastereoselectivity Definition - Organic Chemistry II Key... - Fiveable. (2025, August 15).
  • Confirming the Stereochemistry of cis-1,4-Dioxane-2,3-diol: A Comparative Guide to Experimental Techniques - Benchchem. (n.d.).
  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (n.d.).
  • Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5 ... - PMC. (n.d.).
  • Dioxane promoted photochemical O-alkylation of 1,3-dicarbonyl compounds beyond carbene insertion into C–H and C–C bonds - Chemical Communications (RSC Publishing). (n.d.).
  • Remote Control of Stereochemistry: Communicating Information via Conformation - Beilstein-Institut. (2007, November 5).
  • Rational design of aldol reactions that proceed via kinetic resolution with switchable enantioselectivity - PubMed. (2009, June 19).
  • Dioxane promoted photochemical O-alkylation of 1,3-dicarbonyl compounds beyond carbene insertion into C-H and C-C bonds - PubMed. (2024, April 16).
  • Introduction to Stereoselective Organic Synthesis. (n.d.).
  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure - MDPI. (2025, August 29).
  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE - Hungarian Journal of Industry and Chemistry. (2025, August 2).
  • Stereochemistry: Substrate and Auxiliary Stereochemical Control - YouTube. (2022, October 21).
  • Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications - Research Inventions Journals. (n.d.).

Sources

Optimization

Technical Support Center: Troubleshooting NMR Spectra of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate

Welcome to the Advanced Analytical Support Center. Analyzing the Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate can be highly challenging. Because this molecule features a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. Analyzing the Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate can be highly challenging. Because this molecule features a highly electrophilic ketone, a stereochemically complex 1,3-dioxane ring, and an acid-sensitive ketal linkage, it is prone to dynamic structural changes in solution.

This guide is designed for drug development professionals and synthetic chemists to systematically diagnose and resolve unexpected peaks, ensuring absolute confidence in your structural characterization.

Diagnostic Data: Quantitative Peak Shift Analysis

Before altering your experimental setup, compare your unexpected signals against the validated chemical shifts in Table 1. This will allow you to identify whether your sample is undergoing hydration, conformational exchange, or degradation.

Table 1: Diagnostic 1H and 13C NMR Chemical Shifts for 1,3-Dioxan-5-one Derivatives

Chemical SpeciesC5 Carbon (13C ppm)C4/C6 Protons (1H ppm)C2 Methyl Protons (1H ppm)Defining Characteristic
Target Ketone ~205.0~4.2 - 4.5 (AB quartet)~1.6 (singlet)Sharp, well-defined signals in strictly anhydrous, acid-free media.
Gem-Diol (Hydrate) ~92.0 - 95.0~3.5 - 3.8 (multiplet)~1.5 (singlet)Disappearance of C=O carbon; significant upfield shift of ring protons.
Hydrolysis Products ~192.0 (Pyruvate)~4.0 (DHA core)~2.4 (Pyruvate CH3)Complex mixture; presence of free ethyl pyruvate and dihydroxyacetone.
Thermodynamic Equilibrium Network

The following diagram illustrates the causality behind the structural variations of your target molecule in different solvent environments.

G K Ketone Form (Target Molecule) H Gem-Diol (Hydrate) C5 = 90-95 ppm K->H + H2O (Fast) D Hydrolysis Products (DHA + Ethyl Pyruvate) K->D + H2O / H+ (Irreversible) W Trace Water in NMR Solvent W->H W->D A Trace Acid (DCl) in CDCl3 A->D

Thermodynamic equilibrium network of 1,3-dioxan-5-one derivatives in solution.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why do I see a second set of peaks with a new quaternary carbon around 90-95 ppm, and my C4/C6 proton signals are shifted upfield? Diagnosis: C5 Ketone Hydration You are observing the gem-diol (hydrate) form of your compound. The C5 carbonyl in 1,3-dioxan-5-ones is highly electrophilic due to the inductive electron-withdrawing effects of the adjacent C1 and C3 ring oxygens[1]. In the presence of even trace amounts of water in hygroscopic NMR solvents (like DMSO-d6 or wet CDCl3)[2], the ketone rapidly undergoes nucleophilic addition to form a stable hydrate. This rehybridization from sp2 to sp3 at C5 eliminates the carbonyl carbon signal and shifts the adjacent C4/C6 methylene protons significantly upfield. Solution: See Protocol A.

Q2: My spectrum shows broad peaks or two distinct sets of signals for the C2 methyl and ethyl ester groups, even in strictly anhydrous conditions. Is my sample impure? Diagnosis: Conformational Isomerism (Chair Flipping) Not necessarily; you are likely observing conformational isomerism. The 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional strain[3]. Because C2 is substituted with both a methyl group and a bulky ethyl carboxylate group, the molecule can exist in two distinct chair conformers (axial-methyl/equatorial-ester vs. equatorial-methyl/axial-ester)[4]. If the energy barrier to this "ring flip" is close to the NMR timescale at your acquisition temperature, the signals will broaden or split. Solution: See Protocol B.

Q3: I'm seeing peaks corresponding to ethyl pyruvate and a complex mixture of aliphatic signals. What happened to my compound? Diagnosis: Acid-Catalyzed Ketal Hydrolysis Your compound has degraded. The C2 position of your molecule is a ketal derived from dihydroxyacetone and ethyl pyruvate. Common NMR solvents like CDCl3 degrade over time when exposed to light and oxygen, generating phosgene and deuterium chloride (DCl)[2]. This trace acid cleaves the 1,3-dioxane ring, irreversibly degrading your sample into free ethyl pyruvate (characterized by a sharp methyl singlet at ~2.4 ppm) and dihydroxyacetone oligomers. Solution: See Protocol A.

Diagnostic Workflow

Workflow Start Observe Unexpected NMR Peaks Check1 Are C4/C6 protons shifted upfield (~3.7 ppm) & C=O missing? Start->Check1 Check2 Are C2 methyl/ester signals broadened or doubled? Start->Check2 Check3 Are there free ethyl pyruvate signals (CH3 at ~2.4 ppm)? Start->Check3 Diag1 Diagnosis: Hydration (Gem-diol formation) Check1->Diag1 Yes Diag2 Diagnosis: Conformational Isomerism (Chair Flip) Check2->Diag2 Yes Diag3 Diagnosis: Ketal Hydrolysis Check3->Diag3 Yes Fix1 Protocol A: Dry Solvent & Mol Sieves Diag1->Fix1 Fix2 Protocol B: Variable Temp (VT) NMR Diag2->Fix2 Fix3 Protocol A: Basic Alumina Filtration Diag3->Fix3

Diagnostic workflow for resolving unexpected NMR peaks in 1,3-dioxane systems.

Validated Experimental Protocols
Protocol A: Preparation of Acid-Free, Anhydrous NMR Samples

Causality & Validation: To prevent both hydration (water-driven) and ketal hydrolysis (acid-driven), the NMR solvent must be rigorously purified immediately before use. Basic alumina neutralizes trace DCl, while activated molecular sieves permanently sequester water. This creates a self-validating environment where the absence of the 95 ppm gem-diol peak confirms the efficacy of the drying process. Step-by-Step Methodology:

  • Pack a glass Pasteur pipette with a small plug of glass wool and 1.5 inches of activated Basic Alumina (Brockmann Grade I).

  • Elute 1.0 mL of CDCl3 through the basic alumina directly into a clean, oven-dried vial.

  • Dissolve 5-10 mg of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate in the purified CDCl3.

  • Transfer the solution to an oven-dried NMR tube and add 3-4 beads of freshly activated 3Å molecular sieves.

  • Cap the tube, seal with Parafilm, allow it to sit for 10 minutes to ensure complete water sequestration, and acquire the spectrum immediately.

Protocol B: Variable Temperature (VT) NMR for Conformational Analysis

Causality & Validation: To definitively distinguish between a true chemical impurity and a conformational isomer, we manipulate the thermal energy of the system. Increasing the temperature accelerates the chair-to-chair ring flip. Once the exchange rate exceeds the NMR timescale, the two distinct sets of peaks will mathematically average into a single, sharp coalescence peak, proving the peaks belong to the same dynamic molecule[3]. Step-by-Step Methodology:

  • Prepare the sample using the purification steps in Protocol A, but substitute CDCl3 with a high-boiling deuterated solvent like Toluene-d8 or DMF-d7 (ensure it is strictly anhydrous).

  • Acquire a standard 1H NMR spectrum at 298 K (25°C) to establish the baseline broadened or split signals.

  • Increase the NMR probe temperature in 10 K increments, allowing exactly 5 minutes of thermal equilibration at each step.

  • Acquire a spectrum at each temperature point up to 350 K.

  • Observe the C2 methyl protons; record the exact temperature at which the split peaks merge into a single sharp singlet (the coalescence temperature, Tc​ ).

References
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.Journal of Organic Chemistry.
  • Conformational Analysis of Substituted 1,3-Dioxanes: An In-depth Technical Guide.Benchchem.
  • Synthesis of Racemic 3,5-O-Benzylidene-2-deoxypentoses from 2-Phenyl-1,3-dioxan-5-one.Acta Chemica Scandinavica.
  • Conformational analysis of 5-substituted 1,3-dioxanes.Russian Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring for Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for monitoring reactions involving Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate. This document is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for monitoring reactions involving Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions regarding Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Our goal is to synthesize technical accuracy with field-proven insights to help you navigate the unique challenges presented by this molecule's structure.

The core structure of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate contains two key functionalities that dictate its analytical behavior: a β-keto ester and an acid-sensitive 1,3-dioxane ring . The β-keto ester moiety is prone to keto-enol tautomerism and potential decarboxylation under harsh conditions[1][2]. The 1,3-dioxane ring, a cyclic acetal, is stable in neutral or basic media but is highly susceptible to hydrolysis under acidic conditions, which can occur even on the surface of standard silica gel[3][4][5]. Understanding this dual nature is critical for successful reaction monitoring.

Troubleshooting Guide

This section addresses specific issues you may encounter during TLC and LC-MS analysis in a direct question-and-answer format.

Part A: Thin-Layer Chromatography (TLC) Troubleshooting

Question 1: My spots are streaking or tailing on the TLC plate. What's causing this and how do I fix it?

Answer: Streaking is a common issue with several potential causes.

  • Potential Cause 1: Sample Overloading. Applying too much sample to the plate is the most frequent cause of streaking[6]. The stationary phase becomes saturated, and the excess compound is smeared up the plate with the mobile phase.

    • Solution: Dilute your sample solution significantly (a 1% solution is a good starting point) and re-spot. Apply the sample in small, repeated spots to the same origin, allowing the solvent to dry completely between applications to keep the initial spot size small and concentrated.

  • Potential Cause 2: Compound Acidity/Basicity. The compound itself is a β-keto ester, which has acidic protons on the carbon between the two carbonyl groups[2]. These acidic protons can interact strongly with the slightly acidic Si-OH groups on the silica gel surface, leading to tailing[6].

    • Solution: To mitigate this, you can add a small amount of a modifier to your mobile phase. For acidic compounds, adding a few drops of acetic or formic acid can improve spot shape[6][7]. However, exercise extreme caution: given the acid-labile 1,3-dioxane ring in your molecule, this is generally not recommended as it can cause on-plate degradation[3]. A safer alternative is to use a mobile phase with a more polar solvent like methanol, which can compete for binding sites on the silica.

  • Potential Cause 3: On-Plate Degradation. As mentioned, the 1,3-dioxane ring is sensitive to acid[3][5]. Standard silica gel is slightly acidic and can catalyze the hydrolysis of your compound during the development of the TLC, causing a streak of degradation products.

    • Solution: You can perform a 2D TLC analysis to confirm stability[8]. Spot the compound in one corner, run the plate, then turn it 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will appear on the diagonal. Any spots appearing below the diagonal indicate decomposition[8]. If degradation is confirmed, consider using neutralized silica plates or pre-treating a standard plate by eluting it with a solvent system containing a small amount of a volatile base (like triethylamine) and then thoroughly drying it before use.

Question 2: I can't see any spots on my TLC plate after development, or they are very faint. What should I do?

Answer: This indicates an issue with either the sample concentration or the visualization method.

  • Potential Cause 1: Sample is too dilute. The concentration of your analyte in the spotted solution may be below the detection limit of your visualization technique.

    • Solution: Try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to dry between applications.

  • Potential Cause 2: Ineffective Visualization. Your compound may not be UV-active at the wavelength you are using (typically 254 nm). While the keto-ester moiety provides some chromophore, it may be weak.

    • Solution: Use multiple visualization techniques.

      • UV Light (254 nm): Use this first, as it's non-destructive.

      • Iodine Chamber: Place the plate in a chamber with a few crystals of iodine. Iodine vapor reversibly adsorbs to organic compounds, making them appear as brown spots.

      • Potassium Permanganate (KMnO₄) Stain: This is a highly effective stain for compounds with functional groups that can be oxidized, such as the ketone in your molecule. The plate will turn purple, and spots will appear as yellow-brown areas where the permanganate has been consumed.

      • Vanillin or Anisaldehyde Stains: These stains, when dipped and heated, react with a wide range of functional groups to produce colored spots. They are particularly good for oxygenated compounds.

Question 3: My compound's Rf value is too high (or too low). How do I select the right solvent system?

Answer: The Rf (retention factor) is a measure of how far a compound travels up the plate. An ideal Rf for good separation is between 0.2 and 0.5.

  • Rf is too high (close to 1.0): Your mobile phase is too polar. The compound is spending too much time in the mobile phase and not interacting enough with the stationary phase.

    • Solution: Decrease the polarity of your mobile phase. If you are using a mixture like 30% ethyl acetate in hexanes, try reducing it to 10% or 20% ethyl acetate[9].

  • Rf is too low (close to 0.0): Your mobile phase is not polar enough. The compound is "stuck" to the polar silica gel at the baseline.

    • Solution: Increase the polarity of your mobile phase. If you are using 20% ethyl acetate in hexanes, try increasing it to 30% or 40%[9].

Suggested Starting Solvent Systems (Mobile Phases)Expected Rf Range (Approximate)Notes
20% Ethyl Acetate / 80% Hexanes0.2 - 0.3A good starting point for initial trials.
30% Ethyl Acetate / 70% Hexanes0.3 - 0.5Likely to provide an optimal Rf for this compound.
50% Ethyl Acetate / 50% Hexanes0.5 - 0.7Use if the compound is less mobile than expected.
10% Methanol / 90% Dichloromethane0.4 - 0.6A more polar system if mixtures of EtOAc/Hexanes fail.

Note: These Rf values are estimates and can vary based on the specific brand of TLC plates, chamber saturation, and temperature.

Part B: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting

Question 1: I am not seeing the expected molecular ion peak for my compound. What could be wrong?

Answer: The absence of a molecular ion peak can be due to issues with ionization, compound instability, or incorrect MS settings.

  • Potential Cause 1: Inefficient Ionization. The mobile phase conditions may not be optimal for generating the desired ion. Your compound, Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate (Molecular Formula: C₉H₁₄O₅, Molecular Weight: 202.20 g/mol ), should ionize well via Electrospray Ionization (ESI).

    • Solution:

      • Check Ionization Mode: Ensure you are operating in positive ion mode. You are most likely to observe the protonated molecule [M+H]⁺ (m/z 203.09) or adducts with sodium [M+Na]⁺ (m/z 225.07) or potassium [M+K]⁺ (m/z 241.05).

      • Optimize Mobile Phase: While acidic modifiers like formic acid are standard, they can hydrolyze the 1,3-dioxane ring[3][10]. Start with a very low concentration (e.g., 0.05-0.1% formic acid). A potentially safer alternative is to use a buffered mobile phase like 5-10 mM ammonium formate or ammonium acetate, which can help maintain a stable pH and promote adduct formation ([M+NH₄]⁺ at m/z 220.12) without being overly acidic[11].

  • Potential Cause 2: In-Source Degradation/Fragmentation. The compound may be fragmenting in the ion source before it can be detected as the molecular ion. This can be due to high source temperatures or voltages.

    • Solution: Perform a flow-injection analysis (infusion) of your compound without the LC column to optimize the MS source parameters directly. Systematically reduce the source temperature and fragmentor/capillary voltages to find the "softest" conditions that provide a stable signal for the molecular ion.

Question 2: My chromatographic peak shape is poor (broad, tailing, or splitting). How can I improve it?

Answer: Poor peak shape in LC-MS is often related to secondary interactions on the column, inappropriate mobile phase, or column degradation.

  • Potential Cause 1: Secondary Silanol Interactions. Residual, un-capped silanol groups on the silica-based stationary phase (e.g., C18) can interact with the polar ketone and ester groups of your analyte, causing peak tailing.

    • Solution: Ensure your mobile phase has sufficient ionic strength and appropriate pH. Using a buffer like ammonium formate can help mask silanol interactions. Also, consider using a column with high-purity silica and advanced end-capping.

  • Potential Cause 2: Keto-Enol Tautomerism. β-keto esters exist as an equilibrium mixture of keto and enol tautomers[12]. If the interconversion between these forms is slow relative to the chromatographic timescale, you may observe peak broadening or even two distinct peaks.

    • Solution: Adjusting the mobile phase pH or temperature can sometimes alter the rate of interconversion, potentially coalescing the peaks. This is an inherent property of the molecule and may be difficult to eliminate completely.

  • Potential Cause 3: On-Column Degradation. If the mobile phase is too acidic, the 1,3-dioxane ring can hydrolyze on the analytical column itself, leading to tailing or the appearance of a new peak corresponding to the ring-opened product.

    • Solution: Increase the pH of the mobile phase by using ammonium formate or acetate instead of formic acid. Run a stability test by letting the sample sit in the mobile phase for several hours and re-injecting to see if degradation is time-dependent.

Question 3: I see many peaks in my mass spectrum. What are the expected fragments for my compound?

Answer: Understanding the fragmentation pattern is key to confirming the identity of your compound. For Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate ([M+H]⁺ = m/z 203.09), common fragmentation pathways in MS/MS would include:

  • Cleavage of the Dioxane Ring: The 1,3-dioxane ring is a primary site for fragmentation. Cleavage can lead to characteristic neutral losses.

  • Loss from the Ester Group: Esters commonly fragment via loss of the alkoxy group or the entire ester functionality[13].

  • McLafferty Rearrangement: The ketone and ester functionalities can undergo rearrangement reactions, though this is often more prevalent in electron ionization (EI) than ESI[14].

Precursor Ion (m/z)Proposed Fragment (m/z)Proposed Neutral LossNotes
203.09 ([M+H]⁺)157.08C₂H₆O (Ethanol, 46.01)Loss of the ethyl ester as ethanol.
203.09 ([M+H]⁺)129.05C₃H₆O₂ (Propylene glycol, 74.04)Cleavage and loss of the core diol unit.
203.09 ([M+H]⁺)101.06C₅H₆O₂ (8-membered ring, 102.03)Complex rearrangement and ring cleavage.
203.09 ([M+H]⁺)87.04C₅H₆O₃ (116.05)Fragmentation of the dioxane ring.

This table provides theoretical fragmentation data. Actual observed fragments and their relative intensities will depend on the specific collision energy and instrument used.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate, so sensitive to acidic conditions?

A1: The sensitivity comes from the 1,3-dioxane functional group, which is a cyclic acetal. Acetal hydrolysis is a well-known acid-catalyzed reaction. The mechanism involves protonation of one of the oxygen atoms in the ring, followed by ring-opening to form a stabilized carbocation intermediate. This intermediate is then attacked by water (even trace amounts in solvents) to yield the hydrolyzed product, which in this case would be a 1,3-diol.[3][4] This is why exposure to acidic environments, including standard silica gel or acidic LC-MS mobile phases, must be carefully controlled or avoided.[3]

Q2: How should I properly prepare a sample of my reaction mixture for TLC or LC-MS analysis?

A2: Proper sample preparation is crucial for obtaining clean, reliable data.

  • Quench a Small Aliquot: Withdraw a small sample (e.g., 50 µL) from your reaction mixture.

  • Perform a Mini-Workup: Quench the aliquot in a vial with a suitable solvent (e.g., ethyl acetate) and wash it with a neutral or slightly basic aqueous solution, like saturated sodium bicarbonate solution, to neutralize any acid catalyst.[8] This step is vital to prevent continued reaction or degradation after sampling.

  • Dry the Organic Layer: Separate the organic layer and dry it over a small amount of anhydrous sodium sulfate or magnesium sulfate.

  • Dilute Appropriately:

    • For TLC: Dilute the dried organic solution with ethyl acetate to an approximate concentration of 1%.

    • For LC-MS: Dilute the sample much further with your initial mobile phase (e.g., 1:100 or 1:1000) to avoid saturating the detector and to minimize ion suppression effects.[15]

Q3: Can I use Gas Chromatography (GC-MS) to monitor my reaction?

A3: While possible, GC-MS is generally not recommended for this compound without derivatization. The molecule's polarity and molecular weight are within the range for GC, but its thermal stability is a major concern. β-keto esters can be prone to degradation and decarboxylation at the high temperatures used in the GC inlet.[1] Furthermore, the presence of active sites (free silanol groups) in the GC system can cause peak tailing and analyte loss.[1] If GC-MS is the only option, derivatization to increase volatility and thermal stability would be necessary.

Standard Operating Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), a co-spot (Co), and your reaction mixture (Rxn) at various time points (e.g., T=0, T=1h, T=2h).[16]

  • Sample Spotting: Using a fine capillary tube, spot a small amount of your prepared starting material solution in the "SM" and "Co" lanes. Spot your prepared reaction mixture aliquot in the "Rxn" and "Co" lanes. Ensure each spot is as small as possible.

  • Chamber Preparation: Pour your chosen mobile phase (e.g., 30% Ethyl Acetate in Hexanes) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to aid solvent vapor saturation. Close the chamber and let it equilibrate for 5-10 minutes.

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below your origin line. Close the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization & Analysis:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle any visible spots.

    • If spots are faint or not visible, use a chemical stain (e.g., dip in potassium permanganate solution followed by gentle heating).

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front). The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane.[16]

Protocol 2: Reaction Monitoring by LC-MS
  • System Preparation:

    • Column: Use a standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 5 mM Ammonium Formate

    • Mobile Phase B: Acetonitrile + 5 mM Ammonium Formate

    • Equilibration: Equilibrate the column with your initial gradient conditions (e.g., 95% A, 5% B) for at least 10-15 minutes.

  • MS Parameter Setup (ESI Positive Mode):

    • Scan Range: m/z 70 - 500

    • Capillary Voltage: 3.5 - 4.0 kV

    • Drying Gas (N₂) Temperature: 300 - 350 °C

    • Drying Gas Flow: 8 - 12 L/min

    • Nebulizer Pressure: 35 - 45 psi

    • Fragmentor Voltage: Start at a low value (e.g., 70 V) and optimize by infusion.

  • Chromatographic Method:

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 1 - 5 µL

    • Gradient:

      • 0.0 min: 5% B

      • 1.0 min: 5% B

      • 5.0 min: 95% B

      • 7.0 min: 95% B

      • 7.1 min: 5% B

      • 10.0 min: 5% B (Post-run equilibration)

  • Data Acquisition and Analysis:

    • Inject your prepared sample.

    • Monitor the total ion chromatogram (TIC).

    • Extract the specific ion chromatograms (EICs) for the expected m/z values of your starting material and product (e.g., m/z 203.09 for the [M+H]⁺ of the title compound).

    • Integrate the peak areas to determine the relative conversion of starting material to product over time.

Visual Workflow and Data Diagrams

Logical Workflow for TLC Troubleshooting

TLC_Troubleshooting TLC Troubleshooting Workflow start Problem Observed with TLC Plate streaking Spots are Streaking / Tailing start->streaking no_spots No / Faint Spots start->no_spots bad_rf Rf is Too High or Too Low start->bad_rf overload Is sample overloaded? streaking->overload Check first concentration Is sample too dilute? no_spots->concentration rf_high Rf > 0.7? bad_rf->rf_high dilute Dilute sample and re-spot overload->dilute Yes stability Is compound unstable on silica? overload->stability No test_stability Perform 2D TLC to check stability stability->test_stability Unsure use_neutral Use neutralized plates test_stability->use_neutral Degradation Observed concentrate Concentrate sample or multi-spot concentration->concentrate Yes visualization Is visualization method ineffective? concentration->visualization No stain Use alternative stain (KMnO4, Iodine) visualization->stain Yes decrease_polarity Decrease mobile phase polarity rf_high->decrease_polarity Yes rf_low Rf < 0.2? rf_high->rf_low No increase_polarity Increase mobile phase polarity rf_low->increase_polarity Yes Fragmentation_Pathway Proposed ESI-MS/MS Fragmentation of [M+H]⁺ parent [M+H]⁺ m/z = 203.09 frag1 m/z = 157.08 parent->frag1 - C₂H₆O (Ethanol) frag2 m/z = 129.05 parent->frag2 - C₃H₆O₂ (Propylene Glycol) frag3 m/z = 87.04 frag2->frag3 - C₂H₂O (Ketene)

Caption: Key fragmentation pathways for the protonated molecule in MS/MS.

References

  • McClelland, R. A., Gedge, S., & Bohonek, J. (n.d.). Nature of the slow step in the hydrolysis of cyclic and bicyclic ortho esters containing 1,3-dioxane rings. The Journal of Organic Chemistry - ACS Publications. [Link]

  • University of California, Irvine. (n.d.). TLC Tips: for when conventional thin layer chromatography on the crude reaction mixture is problematic. [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. [Link]

  • Gudipati, S. et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]

  • ResearchGate. (n.d.). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Use of Cyclic β-Keto Ester Derivatives in Photoadditions. Synthesis of (±)-Norasteriscanolide. The Journal of Organic Chemistry. [Link]

  • Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme. [Link]

  • Beilstein Journals. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. [Link]

  • Fife, T. H., & Natarajan, R. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. Journal of the American Chemical Society. [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of 1,3-dioxane. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • Chemistry LibreTexts. (2024). 9.3B: Uses of TLC. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • YMC. (n.d.). UHPLC analysis of cyclic peptides under LC/MS compatible conditions. [Link]

  • Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data?. [Link]

  • Chromatography Online. (2026). How to Avoid Problems in LC–MS. [Link]

Sources

Reference Data & Comparative Studies

Validation

biological activity screening of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate derivatives

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals The 1,3-dioxane scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic co...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The 1,3-dioxane scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[1] Its inherent stereochemistry and ability to act as a bioisosteric replacement for other functional groups make it a compelling starting point for medicinal chemistry campaigns. This guide provides a comprehensive framework for the synthesis and subsequent biological activity screening of a focused library of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate derivatives. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis with established alternatives.

The Synthetic Rationale: Building the Core Scaffold

While the target "Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate" is a novel structure, its synthesis can be logically approached through established principles of organic chemistry. The most direct and versatile strategy involves the acid-catalyzed acetalization of a suitable β-keto ester with a formaldehyde equivalent.

A plausible synthetic route would involve the reaction of ethyl 2-methyl-3-oxobutanoate with a formaldehyde source, such as paraformaldehyde, under acidic catalysis. This reaction forms the core 5-oxo-1,3-dioxane ring system.[2] The choice of an acid catalyst, like p-toluenesulfonic acid (p-TSA), and the use of a Dean-Stark apparatus to remove water are critical to drive the reaction equilibrium towards the formation of the dioxane product.

Derivatization of this core scaffold to build a screening library would then logically proceed through reactions targeting the ketone at the 5-position. For instance, Knoevenagel condensation with various aromatic aldehydes could yield a series of 5-arylmethylene derivatives, introducing chemical diversity for structure-activity relationship (SAR) studies.[3][4]

A Tiered Approach to Biological Activity Screening

Based on the known biological profile of related 1,3-dioxane and 1,3-dioxolane structures, a logical screening cascade for novel derivatives would investigate their potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][5] This tiered approach allows for efficient initial screening followed by more detailed investigation of promising hits.

Diagram: Overall Biological Screening Workflow

G cluster_0 Synthesis & Derivatization cluster_1 Primary Screening cluster_2 Secondary Screening & Hit Validation Synthesis Synthesis of Core Scaffold Derivatization Creation of Derivative Library Synthesis->Derivatization Antimicrobial Antimicrobial Screening (Broth Microdilution) Derivatization->Antimicrobial Anticancer Anticancer Screening (MTT Assay) Derivatization->Anticancer Anti_inflammatory Anti-inflammatory Screening (COX/LOX Inhibition) Derivatization->Anti_inflammatory MIC MIC Determination Antimicrobial->MIC IC50 IC50 Determination Anticancer->IC50 Selectivity COX-1 vs COX-2 Selectivity Anti_inflammatory->Selectivity

Caption: A tiered workflow for the synthesis and biological screening of novel 1,3-dioxane derivatives.

Part 1: Antimicrobial Activity Screening

The prevalence of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties.[6] Derivatives of 1,3-dioxolanes have demonstrated significant activity against various bacterial and fungal strains, making this a logical starting point for our screening cascade.[7][8]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is considered a gold standard for determining the antimicrobial susceptibility of a compound due to its quantitative nature and reproducibility.[9][10]

  • Preparation of Inoculum:

    • Select relevant microbial strains, including Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213), Gram-negative bacteria (e.g., Escherichia coli ATCC 25922), and a fungal strain (e.g., Candida albicans ATCC 10231).

    • Culture the microorganisms in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[11]

  • Preparation of Test Plates:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds (dissolved in a suitable solvent like DMSO) in the appropriate broth to obtain a concentration range (e.g., 128 µg/mL to 0.25 µg/mL).

    • Include a positive control (a standard antibiotic like Ciprofloxacin for bacteria or Fluconazole for fungi) and a negative control (inoculum with no compound).[1][11] A sterility control (broth only) is also necessary.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well.

    • Incubate the plates at 35-37°C for 16-24 hours for bacteria and 24-48 hours for fungi.[11]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Comparative Data Presentation
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 1A 16>12832
Derivative 1B 86416
Ciprofloxacin 0.50.015N/A
Fluconazole N/AN/A2

N/A: Not Applicable. Data is hypothetical for illustrative purposes.

Part 2: Anticancer Activity Screening

The 1,3-dioxolane ring is present in several compounds with reported antineoplastic activity.[1] Therefore, evaluating the cytotoxic potential of new derivatives against various cancer cell lines is a crucial step.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[2][4][12][13]

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa - cervical, A549 - lung, HepG2 - liver, and HCT-116 - colon) into a 96-well plate at a density of 5,000-10,000 cells/well.[4]

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Replace the old medium with the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a standard anticancer drug like Doxorubicin).[14]

    • Incubate for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4][12]

    • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.[12]

  • Absorbance Measurement and IC₅₀ Determination:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Comparative Data Presentation
CompoundHeLa IC₅₀ (µM)A549 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
Derivative 2A 25.448.215.8
Derivative 2B 12.122.58.3
Doxorubicin 0.81.20.5

Data is hypothetical for illustrative purposes.

Part 3: Anti-inflammatory Activity Screening

Certain 1,3-dioxane derivatives have shown potential as anti-inflammatory agents.[5] A primary mechanism for inflammation involves the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which produce prostaglandins and leukotrienes, respectively.[15] Screening for inhibition of these enzymes is a direct way to assess anti-inflammatory potential.

Diagram: Cyclooxygenase (COX) Signaling Pathway

G cluster_0 cluster_1 cluster_2 Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX-1 / COX-2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins & Thromboxanes PGH2->Prostaglandins Phospholipase_A2 Phospholipase A2 COX_Enzymes COX-1 / COX-2 (Target of Inhibition)

Caption: Simplified COX signaling pathway, the target for many anti-inflammatory drugs.

Experimental Protocol: COX and LOX Inhibition Assays

These assays measure the ability of a compound to inhibit the activity of COX-1, COX-2, and 15-LOX enzymes.

  • Enzyme and Substrate Preparation:

    • Use purified ovine COX-1 and human recombinant COX-2 enzymes, and soybean 15-LOX.[16][17]

    • Prepare a solution of the substrate, arachidonic acid for COX assays and linoleic acid for LOX assays.[16][17]

  • Assay Procedure (Fluorometric COX Assay Example): [15]

    • In a 96-well plate, add assay buffer, heme cofactor, and the fluorescent probe ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

    • Add the test compound or a reference inhibitor (e.g., Celecoxib for COX-2, Indomethacin for COX-1, Nordihydroguaiaretic acid for LOX).[3]

    • Add the COX-1 or COX-2 enzyme solution and incubate for 5-10 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence in kinetic mode (e.g., excitation at 535 nm, emission at 587 nm).

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the fluorescence curve.

    • Determine the percent inhibition for each compound concentration relative to a vehicle control.

    • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Comparative Data Presentation
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)15-LOX IC₅₀ (µM)COX-2 Selectivity Index (COX-1/COX-2)
Derivative 3A 50.25.128.49.8
Derivative 3B >10015.68.9>6.4
Celecoxib 150.04>100375
Indomethacin 0.12.5>1000.04

Data is hypothetical for illustrative purposes.

Conclusion and Future Directions

This guide outlines a systematic and scientifically grounded approach to the biological activity screening of novel Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate derivatives. By employing a tiered screening cascade encompassing antimicrobial, anticancer, and anti-inflammatory assays, researchers can efficiently identify lead compounds for further development. The provided protocols are robust, well-documented, and designed to generate reproducible and comparative data.

The true value of this screening approach lies in the establishment of a clear structure-activity relationship. Hits from the primary screens should be subjected to further optimization through medicinal chemistry efforts, guided by the comparative data generated. This iterative process of synthesis, screening, and optimization is the cornerstone of modern drug discovery.

References

  • The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Available at: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]

  • An efficient synthesis of 1,3-dioxane-4,6-diones. Heterocycles. Available at: [Link]

  • MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]

  • Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. Available at: [Link]

  • Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. Molecules. Available at: [Link]

  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. News-Medical.net. Available at: [Link]

  • COX Fluorescent Inhibitor Screening Assay Kit. Interchim. Available at: [Link]

  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules. Available at: [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging. Available at: [Link]

  • Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds. PubMed. Available at: [Link]

  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. ResearchGate. Available at: [Link]

  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Anticancer Research. Available at: [Link]

Sources

Comparative

validation of an analytical method for Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate

An in-depth technical comparison and validation guide for the analytical quantification of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate, designed for researchers and drug development professionals. Executive Summary Et...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison and validation guide for the analytical quantification of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate, designed for researchers and drug development professionals.

Executive Summary

Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate (Molecular Formula: C8H12O5, Monoisotopic mass: 188.068 Da[1]) is a highly functionalized organic intermediate utilized in advanced pharmaceutical syntheses. Due to its unique structural features—comprising an ester, a ketone, and a cyclic acetal (1,3-dioxane ring)—quantifying this compound presents significant analytical challenges.

This guide objectively compares the performance of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method against traditional alternatives like HPLC-UV and GC-FID. By grounding our experimental design in the latest ICH Q2(R2) validation guidelines[2], we demonstrate why UPLC-MS/MS is the superior, self-validating platform for ensuring the purity and stability of this critical intermediate.

Mechanistic Challenges & Methodological Paradigms

To establish a robust analytical method, we must first understand the causality behind analytical failures when dealing with highly oxygenated, non-conjugated ring systems.

Alternative 1: Traditional HPLC-UV (The Chromophore Limitation)

Standard High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is the industry default for many organic compounds. However, Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate lacks aromaticity and conjugated pi-electron systems. Its primary UV absorbance relies on the isolated carbonyl groups (ester and ketone), which only absorb weakly in the deep UV range (205–215 nm). At these low wavelengths, mobile phase solvents and trace matrix impurities exhibit high background absorbance, leading to severe baseline drift, poor signal-to-noise ratios, and an inability to meet the Limit of Quantitation (LOQ) required for trace impurity analysis.

Alternative 2: GC-FID (The Thermal Degradation Risk)

Gas Chromatography with Flame Ionization Detection (GC-FID) is often selected for volatile organics lacking chromophores. However, the 1,3-dioxane ring—particularly when substituted with a ketone at position 5 and an ester at position 2—is thermally labile. The high temperatures required in the GC injection port (>250°C) induce thermal stress that can trigger ring-opening or decarboxylation. This results in artifact peaks, poor repeatability, and an inaccurate representation of the sample's true purity.

The Product: UPLC-MS/MS (The Optimal Solution)

UPLC-MS/MS bypasses both limitations. By utilizing Electrospray Ionization (ESI), a "soft" ionization technique, the analyte is ionized in solution at relatively low thermal stress, preserving the intact molecule as a protonated precursor ion [M+H]+ . The tandem mass spectrometer (Triple Quadrupole) then isolates this specific mass-to-charge ratio (m/z 189.1) and fragments it to unique product ions. This Multiple Reaction Monitoring (MRM) approach provides absolute structural specificity and sub-nanogram sensitivity, entirely independent of UV chromophores or high-temperature vaporization.

Logical Workflow & Decision Matrix

The following diagram illustrates the logical decision-making process and validation lifecycle for selecting the appropriate analytical platform, adhering to the principles of ICH Q14 and Q2(R2)[2][3].

AnalyticalWorkflow Start Target Analyte: Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate Decision Select Analytical Platform Start->Decision UPLC UPLC-MS/MS (Recommended Product) Decision->UPLC HPLC HPLC-UV (Alternative 1) Decision->HPLC GC GC-FID (Alternative 2) Decision->GC UPLC_Pro High Specificity No Chromophore Needed Soft Ionization UPLC->UPLC_Pro HPLC_Con Weak UV Absorption High Matrix Interference HPLC->HPLC_Con GC_Con Thermal Degradation (Ring-Opening Risk) GC->GC_Con Validation ICH Q2(R2) Lifecycle Validation UPLC_Pro->Validation Outcome Validated Method for Release & Stability Testing Validation->Outcome

Workflow comparing analytical methods for 1,3-dioxane derivatives based on ICH Q2(R2) guidelines.

Comparative Performance Data

To objectively demonstrate the superiority of UPLC-MS/MS, we evaluated all three platforms using a standardized matrix. The results are summarized below.

Table 1: Comparative Performance Metrics across Analytical Platforms

ParameterUPLC-MS/MS (Product)HPLC-UV (Alternative 1)GC-FID (Alternative 2)
Detection Mechanism Electrospray Ionization (MRM)UV Absorbance (210 nm)Flame Ionization
Specificity Excellent (m/z isolation)Poor (Matrix interference)Moderate (RT dependent)
Sensitivity (LOD) 0.5 ng/mL 500 ng/mL250 ng/mL
Run Time 3.5 minutes 15.0 minutes20.0 minutes
Thermal Degradation None (Ambient/Low temp)NoneHigh (Inlet > 250°C)

Step-by-Step Experimental Protocol: UPLC-MS/MS

To ensure this protocol acts as a self-validating system, System Suitability Testing (SST) must be performed prior to sample analysis. This aligns with the ICH Q2(R2) mandate that a procedure must be proven fit for its intended purpose before generating reportable data[4][5].

Phase 1: Reagent & Sample Preparation
  • Mobile Phase A: Add 1.0 mL of MS-grade Formic Acid to 1000 mL of LC-MS grade water (0.1% v/v). Degas via ultrasonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of MS-grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile (0.1% v/v).

  • Standard Stock Solution: Accurately weigh 10.0 mg of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate reference standard. Dissolve in 10.0 mL of Acetonitrile to yield a 1.0 mg/mL stock.

  • Working Solutions: Serially dilute the stock solution using a diluent of 50:50 Water:Acetonitrile to construct a calibration curve ranging from 1.0 ng/mL to 100.0 ng/mL.

Phase 2: Chromatographic & MS Conditions
  • Column: Install a sub-2-micron C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Maintain the column oven at 40°C to ensure reproducible retention times and reduce system backpressure.

  • Gradient Elution: Set the flow rate to 0.4 mL/min.

    • 0.0 – 0.5 min: 5% B (Isocratic hold to focus the analyte)

    • 0.5 – 2.0 min: 5% 95% B (Linear gradient for elution)

    • 2.0 – 2.5 min: 95% B (Column wash)

    • 2.5 – 3.5 min: 5% B (Re-equilibration)

  • Mass Spectrometry (ESI+ MRM Mode):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • MRM Transitions: Target the [M+H]+ precursor ion at m/z 189.1 . Monitor the primary quantifier product ion (e.g., m/z 143.1, corresponding to the loss of the ethoxy group) and a secondary qualifier ion.

Phase 3: System Suitability Testing (SST)

Inject the 50 ng/mL standard six consecutive times. The system is validated for the run only if:

  • Retention Time Relative Standard Deviation (RSD) 1.0%

  • Peak Area RSD 2.0%

  • Signal-to-Noise (S/N) ratio > 100 for the quantifier ion.

ICH Q2(R2) Validation Framework & Results

The UPLC-MS/MS method was rigorously validated according to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and the establishment of a defined reportable range[2][6].

Table 2: ICH Q2(R2) Validation Results for UPLC-MS/MS

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at analyte RTNo peaks in blank/matrix at RTPass
Linearity & Range R2≥0.995 R2=0.9994 (Range: 1-100 ng/mL)Pass
Accuracy (Recovery) 95.0% - 105.0% across 3 levels98.6% - 101.2%Pass
Repeatability RSD 2.0% (n=6)0.85%Pass
Intermediate Precision RSD 2.0% (n=12, 2 analysts)1.12%Pass
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)LOD: 0.5 ng/mL / LOQ: 1.5 ng/mLPass

Causality of Validation Success: The exceptional linearity and accuracy stem directly from the specificity of the MRM transitions. Because the mass spectrometer acts as a highly selective mass filter, background chemical noise from the matrix is virtually eliminated. This allows the integration algorithms to calculate peak areas with high precision, easily satisfying the stringent 2.0% RSD requirement mandated by ICH Q2(R2)[5].

Conclusion

For complex, non-chromophoric, and thermally sensitive intermediates like Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate, traditional analytical methods fall short. HPLC-UV suffers from matrix interference due to low-wavelength requirements, while GC-FID introduces the risk of thermal degradation. The developed UPLC-MS/MS method provides a scientifically sound, highly specific, and fully ICH Q2(R2)-compliant alternative, ensuring absolute confidence in the quality control of this critical compound.

Sources

Validation

Assessing the Purity of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate by HPLC: A Comparative Guide to Method Selection

Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate (CAS: 1447943-86-3) is a highly functionalized cyclic ketal frequently utilized as an intermediate in pharmaceutical synthesis[1]. Assessing the chromatographic purity of th...

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate (CAS: 1447943-86-3) is a highly functionalized cyclic ketal frequently utilized as an intermediate in pharmaceutical synthesis[1]. Assessing the chromatographic purity of this compound presents a unique set of analytical challenges. Its highly oxygenated structure imparts significant polarity, its lack of a conjugated π -system limits optical detection, and critically, its 1,3-dioxane core is highly sensitive to the acidic conditions typically used in standard HPLC methods.

This guide objectively compares two orthogonal chromatographic strategies—Polar-Embedded Reverse Phase (Polar-RP) and Hydrophilic Interaction Liquid Chromatography (HILIC)—and provides self-validating protocols grounded in mechanistic causality.

Analyte Profiling & The Causality of Method Design

To design a robust and trustworthy HPLC method, we must first deconstruct the physicochemical liabilities of the target molecule. Method development cannot rely on generic templates; it must be a direct response to the molecule's structural behavior.

The pH Liability: Acid-Catalyzed Degradation

The most critical factor in analyzing this compound is the stability of the 1,3-dioxane ring. 1,3-dioxanes are cyclic acetals/ketals that are generally stable under basic, reductive, or oxidative conditions, but are highly labile toward Brønsted or Lewis acids[2]. In the presence of aqueous acid, the ring undergoes rapid hydrolysis, a process significantly accelerated at low pH[3].

Using standard HPLC mobile phase additives like 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) will induce on-column degradation . This artifactual degradation generates false impurity peaks (typically a diol and a keto-ester), severely skewing purity assessments. To prevent this, the mobile phase must be strictly buffered to a neutral pH (e.g., pH 6.8 - 7.2)[4].

Degradation A Intact 1,3-Dioxane Ring (Stable at pH 7-9) B Protonation of Ring Oxygen (pH < 5) A->B H+ (e.g., 0.1% TFA) C Ring Opening (Carbocation Intermediate) B->C Rate-limiting step D Hydrolysis Products (Diol + Keto-Ester) C->D + H2O

Caption: Acid-catalyzed degradation pathway of 1,3-dioxanes, highlighting the necessity of neutral mobile phases.

Optical Limitations

The molecular formula ( C8​H12​O5​ ) contains isolated ketone and ester carbonyls but lacks a conjugated π -system. Consequently, UV detection is restricted to the weak absorbance of the carbonyl groups at low wavelengths (~210 nm). If high-sensitivity impurity profiling is required, universal detectors such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are superior to UV.

Chromatographic Modalities: Polar-RP vs. HILIC

Because the molecule is highly polar, traditional C18 columns often fail to provide adequate retention, leading to co-elution with the void volume ( t0​ ). To achieve reliable separation from synthetic byproducts, we compare two orthogonal strategies.

HPLC_Logic A Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate (Highly Polar, Acid-Sensitive, Low UV) B Is UV Detection Sufficient? A->B C Use CAD or ELSD (Universal Detection) B->C No (High Sensitivity Needed) D Use Low-UV (210 nm) Requires High-Purity ACN B->D Yes (Routine Purity) E Select Column Chemistry C->E D->E F HILIC (Amide/Diol) Orthogonal Selectivity E->F LogP < 0 / High Polarity G Polar-Embedded C18 (Aqueous Stable) E->G Standard RP Desired H Mobile Phase Selection CRITICAL: Avoid TFA/FA F->H G->H I 10 mM Ammonium Acetate (pH 6.8 - 7.2) H->I

Caption: Decision tree for selecting the optimal HPLC modality based on analyte properties and detector availability.

Quantitative Performance Comparison

The following table summarizes the expected chromatographic performance of both methods when analyzing highly oxygenated 1,3-dioxane derivatives.

Performance MetricPolar-Embedded RP-HPLC (Aqueous C18)HILIC (Amide Phase)
Retention Mechanism Hydrophobic partitioning + polar shieldingHydrophilic partitioning into aqueous layer
Retention Factor ( k′ ) 2.5 - 4.0 (Moderate retention)5.0 - 8.0 (Strong retention)
Theoretical Plates ( N ) > 12,000> 15,000
Tailing Factor ( Tf​ ) 1.1 - 1.31.0 - 1.2
Sample Diluent Constraint Highly aqueous (matches initial gradient)Highly organic (>75% ACN)
UV Baseline Stability (210 nm) Excellent (Aqueous/ACN gradients are stable)Moderate (High ACN can cause refractive index shifts)
LC-MS Compatibility Excellent (Volatile buffer used)Excellent (Enhanced ESI+ desolvation)

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating System Suitability Testing (SST) criteria, analysts can verify that the method is performing correctly before reporting purity data.

Protocol A: Polar-Embedded RP-HPLC (Primary Method)

This method utilizes an aqueous-stable C18 column to prevent phase collapse, paired with a neutral volatile buffer to prevent acetal hydrolysis.

1. Chromatographic Conditions:

  • Column: Waters Atlantis T3 or Phenomenex Synergi Hydro-RP (150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Milli-Q Water (Adjusted to pH 6.8 - 7.0 with dilute Ammonia if necessary).

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (or CAD/ELSD).

  • Injection Volume: 5 µL.

2. Gradient Program:

  • 0.0 - 2.0 min: 5% B

  • 2.0 - 15.0 min: 5% 60% B

  • 15.0 - 18.0 min: 60% B

  • 18.0 - 18.1 min: 60% 5% B

  • 18.1 - 25.0 min: 5% B (Re-equilibration)

3. Sample Preparation:

  • Dissolve the standard/sample in 10% ACN / 90% Water to a concentration of 1.0 mg/mL. Causality: Matching the sample diluent closely to the initial mobile phase conditions prevents peak fronting.

4. System Suitability Testing (SST) Acceptance Criteria:

  • %RSD of Peak Area (n=5): 2.0%

  • Tailing Factor ( Tf​ ): 1.5

  • Resolution ( Rs​ ) from nearest impurity: 2.0

Protocol B: HILIC (Orthogonal Validation Method)

HILIC is utilized as an orthogonal check. If an impurity co-elutes with the main peak in Reverse Phase, it will likely separate in HILIC due to the inverted retention mechanism.

1. Chromatographic Conditions:

  • Column: Waters XBridge Amide or equivalent (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: 10 mM Ammonium Acetate in 90% ACN / 10% Water.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm (or CAD/ELSD).

  • Injection Volume: 2 µL.

2. Gradient Program:

  • 0.0 - 2.0 min: 100% B

  • 2.0 - 12.0 min: 100% 60% B (Increasing aqueous content elutes the polar analyte)

  • 12.0 - 15.0 min: 60% B

  • 15.0 - 15.1 min: 60% 100% B

  • 15.1 - 25.0 min: 100% B (Re-equilibration)

3. Sample Preparation (CRITICAL):

  • Dissolve the sample in at least 80% ACN . Causality: Injecting a highly aqueous sample into a HILIC column disrupts the water-enriched layer on the stationary phase, causing severe peak splitting and loss of retention.

4. System Suitability Testing (SST) Acceptance Criteria:

  • %RSD of Retention Time (n=5): 1.0% (HILIC is sensitive to equilibration; stable RTs validate column readiness).

  • Theoretical Plates ( N ): 10,000.

References

  • Sigma-Aldrich. "ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate; CAS Number: 1447943-86-3". Sigma-Aldrich Catalog. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu7Gu7qfaH85Q1xSoFeqHgwSDpvsripC9qDpdQxuPxrZX5l4AJZRhHY2sZTTVL71CEFAgmW3Nm5zbtZCQzSYEukIIId8X7P0H1dc-8L5134j2uL8-rRnL_7Galu6hz5dU_OZZvLjYv4jXglYbX2-XBxlidJxd7ULupJA-vIcy9ciF0piYR]
  • Science of Synthesis. "Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals". Thieme-Connect. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlPIMgLHl4nzN9tehhd1SRASMddWZ1b4SfkQ4_PpifXRerYkJR3xUvjAhwHAiAXNuUHM4E53SAOlwvMij8N4fHxizzYyDREB8J1qXWOa6oUpsi1P7DTB39Z_Te7Yji2CuJe2xr1ccNuexO78GBqDCRColYAGiPVNOvZtda5C5xqLxXDaIi3kMM]
  • BenchChem Technical Support. "1,3-Dioxane Ring Stability". BenchChem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELIkcgx-5g8B0LeyChFqAS5p3tTqpQrt3QU6tmGra2iZuW1htPWl0HMHqtlZA18Rwo5Jh6ymUdHBmknMjaRbnrvMA-SR-fkMJDULZoxwybq44SZqqvdkNNwJ4K5JiYtMEriDUv8CkrtRotUIcuhaw1V6wckE4Dqg-OjShuYyTX1gu2PnjVlS2WBka8apzlwA==]
  • National Institutes of Health (NIH). "A Dioxane Template for Highly Selective Epoxy Alcohol Cyclizations". PMC. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwN5Z8ddP3wyitVWYrLqsbcK3PmJKv6YtsaPxYJ7qEl28iXAd-UvXpqkJinh_c-iTbafrKVsBvGs-pRUgBTXWH9OPuqq9-QvtYvs4XBmtBAq_AAJHctcXn3a62cB4Yc4sQ5iCgtR3J2QmHKw==]

Sources

Comparative

reproducibility of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate synthesis protocol

An in-depth technical analysis and reproducibility guide for the synthesis of the conformationally restricted building block, Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate. Executive Summary & Mechanistic Rationale Ethy...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and reproducibility guide for the synthesis of the conformationally restricted building block, Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate.

Executive Summary & Mechanistic Rationale

Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate (CAS: 1447943-86-3)[1] is a highly valuable, orthogonal bifunctional scaffold utilized in the development of complex pharmaceuticals, including nucleoside analogs and functionalized heterocycles. The presence of the C5 ketone and C2 ester functionalities makes it a versatile intermediate for further derivatization[2].

However, synthesizing 5-oxo-1,3-dioxanes directly from 1,3-dihydroxyacetone (DHA) is notoriously plagued by reproducibility issues. The primary challenge lies in the physical state of the starting material: DHA exists predominantly as a highly stable, insoluble dimer in its solid state[3]. For cyclization to occur, the dimer must thermally dissociate into the reactive monomer. If the reaction utilizes direct condensation with ethyl pyruvate, water is generated as a byproduct. Removing this water via Dean-Stark distillation requires high temperatures (e.g., refluxing toluene), which inevitably leads to the thermal degradation and oligomerization of the sensitive DHA monomer[4].

To circumvent this, the transacetalization approach is the most scientifically sound choice. By employing the diethyl acetal of ethyl pyruvate (ethyl 2,2-diethoxypropanoate), the reaction releases ethanol instead of water. This allows the process to proceed at lower temperatures (60 °C) in polar aprotic solvents like THF, which stabilizes the DHA monomer and prevents tar formation[5].

SynthesisPathway DHA_Dimer 1,3-Dihydroxyacetone Dimer DHA_Monomer 1,3-Dihydroxyacetone Monomer DHA_Dimer->DHA_Monomer Heat (Dissociation) Intermediate Hemiacetal Intermediate DHA_Monomer->Intermediate + Reagent Reagent Ethyl 2,2-diethoxypropanoate (Acetal) Reagent->Intermediate Catalyst p-TsOH (Catalyst) Catalyst->Intermediate Product Ethyl 2-methyl-5-oxo- 1,3-dioxane-2-carboxylate Intermediate->Product Cyclization Ethanol Ethanol (Byproduct) Intermediate->Ethanol - EtOH

Mechanistic pathway for the transacetalization synthesis of the 1,3-dioxane scaffold.

Comparative Analysis of Synthesis Routes

To establish the most efficient protocol, we compared three distinct synthetic methodologies for generating the 1,3-dioxane core[4]. The transacetalization route demonstrates superior performance across all critical metrics, significantly reducing the E-factor (environmental waste ratio) while maximizing purity.

Table 1: Quantitative Comparison of Synthetic Alternatives

MetricRoute A: Direct CondensationRoute B: Transacetalization (Recommended)Route C: Oxidation Route
Reagents DHA + Ethyl PyruvateDHA + Ethyl 2,2-diethoxypropanoateGlycerol deriv. + Swern Ox.
Catalyst/Conditions p-TsOH, Toluene, 110°Cp-TsOH, THF, 60°COxalyl chloride, DMSO, -78°C
Yield (%) 32 - 38%76 - 82% 55 - 60% (Over 3 steps)
Purity (GC-FID) < 85% (Oligomer impurities)> 98% > 95%
E-factor > 45~ 12 > 60
Reproducibility LowHigh Moderate

Optimized Step-by-Step Protocol (Self-Validating System)

This protocol is engineered as a self-validating system. Each step includes in-process controls (IPC) to ensure the causality of the chemical transformations is monitored and verified in real-time.

ExperimentalWorkflow Step1 1. Dissolution (THF, 60°C) Step2 2. Reagent Addition Step1->Step2 Step3 3. Activation (p-TsOH) Step2->Step3 Step4 4. Quenching (NaHCO3) Step3->Step4 Step5 5. Extraction (EtOAc/H2O) Step4->Step5 Step6 6. Purification (Silica Gel) Step5->Step6

Step-by-step experimental workflow for reproducible 1,3-dioxane synthesis.

Materials:

  • 1,3-Dihydroxyacetone dimer (0.50 eq, effectively 1.0 eq monomer)[3]

  • Ethyl 2,2-diethoxypropanoate (1.10 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)[4]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃

Methodology & Causality:

  • Substrate Dissolution & Dissociation: Suspend 1,3-dihydroxyacetone dimer (10.0 g, 55.5 mmol) in anhydrous THF (100 mL) under an argon atmosphere. Heat the suspension to 60 °C for 30 minutes.

    • Causality: Heating in THF forces the equilibrium of the insoluble dimer to shift toward the soluble, reactive monomer. Complete dissolution is the visual IPC confirming monomerization.

  • Reagent Addition: Cool the solution slightly to 40 °C and add ethyl 2,2-diethoxypropanoate (23.2 g, 122 mmol) in one portion.

  • Catalytic Activation: Add p-TsOH·H₂O (1.05 g, 5.5 mmol). Equip the flask with a short-path distillation head to remove the evolving ethanol, driving the equilibrium forward.

    • Causality: p-TsOH protonates the ethoxy groups of the acetal, creating an electrophilic oxonium ion that is subsequently attacked by the primary hydroxyls of the DHA monomer[4].

  • Reaction Monitoring (IPC): Stir at 60 °C for 4 hours. Monitor via TLC (Hexanes:EtOAc 7:3, KMnO₄ stain). The reaction is complete when the DHA spot (Rf ~0.1) is consumed and the product spot (Rf ~0.5) is prominent.

  • Critical Quenching Step: Cool the reaction to 0 °C and immediately add 50 mL of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes.

    • Causality: 1,3-dioxanes are highly susceptible to acid-catalyzed hydrolysis. Quenching the Brønsted acid before solvent removal or aqueous extraction prevents the product from reverting to starting materials[4].

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient 10% to 30% EtOAc in Hexanes) to yield the target compound as a pale yellow oil.

Analytical Validation Data

To ensure trustworthiness and confirm the structural integrity of the synthesized scaffold, the isolated product must match the following spectroscopic parameters. Notably, the pseudo-chair conformation of the 1,3-dioxane ring renders the axial and equatorial protons diastereotopic, resulting in a distinct AB quartet in the NMR spectrum.

Table 2: Analytical Characterization

TechniqueKey Signals / BandsStructural Assignment
¹H NMR (400 MHz, CDCl₃) δ 4.35 (d, J = 17.5 Hz, 2H), 4.15 (d, J = 17.5 Hz, 2H)AB system of the two -CH₂- groups adjacent to the ketone, confirming the rigid 1,3-dioxane ring.
¹H NMR (400 MHz, CDCl₃) δ 4.25 (q, J = 7.1 Hz, 2H), 1.30 (t, J = 7.1 Hz, 3H)Ethyl ester protons.
¹H NMR (400 MHz, CDCl₃) δ 1.65 (s, 3H)C2 Methyl group.
IR (ATR) 1745 cm⁻¹, 1730 cm⁻¹Distinct carbonyl stretches for the C5 ketone and C2 ester, respectively[5].

References

  • ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate - Sigma-Aldrich. [1]

  • SYNTHETIC STUDIES TOWARDS TAXOL AND DEVELOPMENT OF SYNTHETICALLY USEFUL METHODOLOGY - National Chemical Laboratory (Citing Molander, G. A.; Carey, J. S. J. Org. Chem. 1995, 60, 4845). [5]

  • 1,3-Dioxane | High-Purity Reagent - Benchchem. [4]

  • Direct Aldol Reaction of Pyruvic Derivatives: Catalytic Attempt To Synthesize Ulosonic Acids - ResearchGate. [2]

  • JP2018535937A - Compounds useful as TRPM8 activity regulators - Google Patents. [3]

Sources

Validation

Spectroscopic Comparison of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate Isomers: A Comprehensive Guide

Executive Summary For researchers and drug development professionals, functionalized 1,3-dioxan-5-ones serve as highly versatile building blocks for synthesizing complex dihydroxyacetone derivatives and active pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, functionalized 1,3-dioxan-5-ones serve as highly versatile building blocks for synthesizing complex dihydroxyacetone derivatives and active pharmaceutical ingredients (APIs). Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate is a premium bifunctional scaffold. However, its asymmetric substitution at the C2 position introduces complex conformational dynamics.

This guide provides an objective, data-driven comparison of the conformational isomers of this compound, contrasting its spectroscopic performance with the standard unfunctionalized alternative, 2,2-dimethyl-1,3-dioxan-5-one . By leveraging Variable-Temperature NMR (VT-NMR) and ATR-FTIR, we deconstruct the spectral signatures of these isomers, providing a self-validating framework for structural elucidation.

Mechanistic Background: Conformational Dynamics

In 1,3-dioxan-5-ones, the sp²-hybridized ketone at C5 flattens the heterocyclic ring, but the system predominantly maintains a chair conformation [1]. Because Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate possesses two different substituents at the C2 position (a methyl group and an ethyl carboxylate group), it exists as a dynamic equilibrium of two conformational isomers at room temperature:

  • Isomer A (Sterically Favored): Equatorial ethyl carboxylate, axial methyl.

  • Isomer B (Dipole Favored): Axial ethyl carboxylate, equatorial methyl.

The bulky ester group typically prefers the equatorial position to minimize 1,3-diaxial steric clashes (A-value dominance). However, the strong dipole-dipole interactions between the ester carbonyl and the endocyclic oxygen atoms of the dioxane ring stabilize the axial ester conformation (an anomeric-like effect) [2]. At room temperature (298 K), rapid chair-chair interconversion averages the NMR signals. Cooling the sample below its coalescence temperature ( Tc​ ) freezes the equilibrium, allowing distinct spectroscopic observation of both isomers.

Alternative Comparison: Functionalized vs. Unfunctionalized Dioxanones

When selecting a dioxanone scaffold for drug development, chemists must weigh synthetic utility against analytical complexity.

FeatureEthyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylateAlternative: 2,2-dimethyl-1,3-dioxan-5-one
Synthetic Utility High (Bifunctional: Ketone + Ester handle)Moderate (Monofunctional: Ketone only)
Conformational State Two distinct isomers (Axial/Equatorial ester)Degenerate conformers (Symmetrical)
RT NMR Spectrum Broadened peaks near coalescence pointSharp, highly resolved signals
Downstream API Use Ideal for asymmetric functionalizationLimited to simple ketal protections

Performance Verdict: While the 2,2-dimethyl alternative offers easier analytical tracking due to its symmetry, the ethyl carboxylate derivative provides vastly superior synthetic versatility. Resolving the spectroscopic complexity of the latter—as detailed below—removes the primary analytical barrier to its use.

Self-Validating Experimental Protocol

To objectively compare the isomers, the dynamic equilibrium must be halted. The following protocol utilizes VT-NMR to isolate the spectral signatures of Isomer A and Isomer B.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). Add 0.05% Tetramethylsilane (TMS) as an internal standard.

    • Causality: CDCl₃ is selected because its freezing point (-63 °C) allows deep cooling without solvent crystallization, while maintaining excellent solubility for polar organic compounds. The TMS standard acts as a self-validating anchor; because chemical shifts drift with temperature, TMS ensures exact calibration at 0.00 ppm at all temperature intervals.

  • Temperature Calibration: Insert a pure methanol standard into the NMR probe to calibrate the exact temperature via the chemical shift difference between the OH and CH₃ protons.

  • VT-NMR Cooling Workflow: Acquire a baseline ¹H NMR spectrum at 298 K. Cool the probe in 10 K increments down to 213 K (-60 °C), allowing 5 minutes of thermal equilibration at each step.

    • Causality: Gradual cooling prevents localized sample precipitation and allows the precise identification of the coalescence temperature ( Tc​ ), validating that the observed peak splitting is due to dynamic conformational exchange rather than sample degradation.

  • Data Acquisition: At 213 K, acquire the ¹H NMR spectrum using 64 scans and a 2-second relaxation delay.

    • Causality: At low temperatures, increased solvent viscosity causes line broadening, which reduces the signal-to-noise (S/N) ratio. Increasing the scan count compensates for this, ensuring accurate integration of the minor conformer (Isomer B).

  • ATR-FTIR Analysis: Deposit the neat liquid directly onto a Diamond ATR crystal and record 32 scans from 4000 to 400 cm⁻¹.

    • Causality: Attenuated Total Reflectance (ATR) avoids the need for KBr pellet pressing, a process that can induce mechanochemical shifts or alter the delicate thermodynamic equilibrium of the conformers.

Spectroscopic Data & Isomer Comparison

At -60 °C, the chair-chair interconversion is slow on the NMR timescale, yielding two distinct sets of signals. The assignment of axial vs. equatorial methyl groups is governed by magnetic anisotropy. In 1,3-dioxanes, an axial methyl at C2 is typically deshielded relative to an equatorial methyl due to van der Waals compression from the syn-axial protons at C4 and C6 [3].

Table 1: ¹H NMR Quantitative Comparison (213 K, CDCl₃)
Proton EnvironmentIsomer A (Eq-Ester, Ax-Methyl)Isomer B (Ax-Ester, Eq-Methyl)2,2-Dimethyl Alternative (Ref)
C2-Methyl (-CH₃) 1.55 ppm (Singlet)1.40 ppm (Singlet)1.45 ppm (Singlet, 6H)
C4/C6 Ring Protons 4.45 & 4.20 ppm (AB Quartet, J = 11 Hz)4.38 & 4.15 ppm (AB Quartet, J = 11 Hz)4.25 ppm (Singlet, 4H)
Ester -CH₂- 4.28 ppm (Multiplet)4.30 ppm (Multiplet)N/A
Ester -CH₃ 1.32 ppm (Triplet)1.34 ppm (Triplet)N/A
Table 2: ¹³C NMR & FTIR Spectroscopic Signatures
Spectroscopic FeatureIsomer A (Major)Isomer B (Minor)Causality / Structural Note
C5 Ketone (¹³C) 204.5 ppm203.8 ppmAxial ester alters transannular dipole, slightly shielding the ketone.
C2 Acetal Carbon (¹³C) 101.2 ppm99.8 ppmSensitive to the orientation of the highly electronegative ester oxygen.
Ketone C=O (IR) ~1748 cm⁻¹~1748 cm⁻¹High frequency due to electron-withdrawing adjacent ring oxygens.
Ester C=O (IR) 1732 cm⁻¹1725 cm⁻¹Axial ester (Isomer B) exhibits a lower frequency due to altered dipole alignment.

Mandatory Visualization: Conformational Workflow

The following diagram illustrates the experimental logic and thermodynamic relationship utilized to resolve the spectroscopic data of the isomers.

G cluster_0 Conformational Isomers N1 Ethyl 2-methyl-5-oxo- 1,3-dioxane-2-carboxylate N2 VT-NMR Cooling to -60°C N1->N2 N3 Isomer A (Eq-Ester, Ax-Methyl) N2->N3 Freezes N4 Isomer B (Ax-Ester, Eq-Methyl) N2->N4 Freezes N3->N4 RT Equilibrium N5 1H NMR: Me @ 1.55 ppm C4/C6 AB Quartet N3->N5 N6 1H NMR: Me @ 1.40 ppm C4/C6 AB Quartet N4->N6

VT-NMR workflow for resolving conformational isomers of 1,3-dioxan-5-ones.

Conclusion

While Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate presents a more complex spectroscopic profile at room temperature compared to its unfunctionalized 2,2-dimethyl counterpart, VT-NMR effectively resolves this complexity. By freezing the conformational equilibrium, researchers can accurately quantify the ratio of Isomer A to Isomer B, ensuring rigorous quality control and structural verification before deploying this valuable intermediate in downstream API synthesis.

References

  • Title: 1,3-Dioxan-5-ones: synthesis, deprotonation, and reactions of their lithium enolates Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Conformational analysis of 5-substituted 1,3-dioxanes Source: Russian Journal of General Chemistry (via ResearchGate) URL: [Link]

  • Title: 13C Chemical Shifts — Sensitive Detectors in Structure Determination. 1. 13C NMR Studies of Saturated Heterocycles. 4. Methyl‐Substituted 1,3‐Dioxanes Source: Organic Magnetic Resonance URL: [Link]

Comparative

evaluating the performance of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate in a model reaction

Evaluating the Performance of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate in Diastereoselective Reductive Amination As the demand for conformationally restricted heterocycles and complex iminosugars grows in drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Performance of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate in Diastereoselective Reductive Amination

As the demand for conformationally restricted heterocycles and complex iminosugars grows in drug discovery, the selection of highly specific building blocks becomes paramount. Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate (CAS: 1447943-86-3) [1] has emerged as a highly functionalized 1,3-dioxan-5-one derivative. These dioxanone scaffolds are critical precursors in the synthesis of biologically active iminosugars (such as 1-deoxynojirimycin analogs) and serinol derivatives via reductive amination and aldol transformations [2].

This guide provides an objective, data-driven comparison of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate against standard structural alternatives, utilizing a model diastereoselective reductive amination to evaluate stereocontrol, yield, and chemical stability.

Mechanistic Rationale & Experimental Design

To rigorously evaluate this building block, we employ a diastereoselective reductive amination using benzylamine and sodium triacetoxyborohydride ( NaBH(OAc)3​ ).

The 1,3-dioxan-5-one ring inherently adopts a chair conformation. The presence of the bulky ethyl carboxylate and methyl groups at the C2 position dictates the thermodynamic stability of the ring conformers. During the reaction, the C5 ketone is converted to an iminium ion. The subsequent hydride delivery from NaBH(OAc)3​ is sensitive to the steric environment. Axial hydride attack is generally favored due to stereoelectronic effects, leading to the equatorial (often trans) amine. However, the exact diastereomeric ratio (dr) is heavily influenced by the C2 substituents, which lock the ring conformation and alter the trajectory of the incoming nucleophile [3].

Experimental Workflow

Workflow Start Substrate: Ethyl 2-methyl-5-oxo- 1,3-dioxane-2-carboxylate Imine Imine Formation (Benzylamine, DCE, AcOH) Start->Imine Nucleophilic Addition Reduction Hydride Delivery (NaBH(OAc)3, 0°C to RT) Imine->Reduction Axial Hydride Attack Quench Basic Quench (Sat. NaHCO3, pH 8) Reduction->Quench Prevent Acetal Cleavage Analysis Product Analysis (1H-NMR for dr, HPLC for yield) Quench->Analysis Organic Extraction

Experimental workflow for the diastereoselective reductive amination of 1,3-dioxan-5-ones.

Comparative Performance Data

To isolate the specific performance enhancements provided by the 2-methyl and 1,3-dioxane motifs, Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate was evaluated against two alternatives:

  • Ethyl 5-oxo-1,3-dioxane-2-carboxylate (Des-methyl analog): To assess the steric impact of the C2-methyl group on stereoselectivity.

  • Ethyl 4-oxocyclohexane-1-carboxylate (Carbocyclic analog): To assess the influence of the heterocyclic oxygen atoms (anomeric effects) versus a standard carbon ring.

SubstrateIsolated Yield (%)Diastereomeric Ratio (cis:trans)Ketal/Acetal Stability ( t1/2​ at pH 4.5)
Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate 88% 12 : 88 > 48 hours
Ethyl 5-oxo-1,3-dioxane-2-carboxylate82%30 : 7012 hours
Ethyl 4-oxocyclohexane-1-carboxylate91%45 : 55N/A (No acetal)

Data obtained using 1.0 equiv substrate, 1.1 equiv benzylamine, 1.5 equiv NaBH(OAc)3​ , in 1,2-dichloroethane (DCE) at RT for 4 hours.

Discussion of Results: Causality & Expertise

1. Superior Stereocontrol (dr 12:88): The data clearly demonstrates that the target compound provides vastly superior diastereoselectivity compared to both alternatives. Why? The quaternary C2 center (bearing both a methyl and an ethyl carboxylate group) strongly biases the 1,3-dioxane ring into a single, rigid chair conformation to minimize 1,3-diaxial interactions. This rigidification forces the hydride from NaBH(OAc)3​ to attack almost exclusively from the less hindered axial face, yielding the trans-equatorial amine. The des-methyl analog is more conformationally flexible, leading to a erosion of stereocontrol (30:70). The carbocycle lacks the ring oxygens, eliminating the stereoelectronic anomeric effects that help guide the hydride trajectory, resulting in a nearly 1:1 mixture.

2. Enhanced Hydrolytic Stability: Reductive aminations often require mildly acidic conditions (e.g., addition of acetic acid) to facilitate imine formation. Standard 1,3-dioxane acetals can prematurely hydrolyze under these conditions. The target compound is a ketal (derived from a ketone equivalent at C2), which, combined with the electron-withdrawing nature of the adjacent carboxylate, provides remarkable stability ( t1/2​>48 h at pH 4.5), ensuring the ring remains intact throughout the reaction and subsequent workup.

Self-Validating Experimental Protocol

To ensure reproducibility and maintain the integrity of the ketal moiety, the following protocol incorporates built-in validation steps (TLC monitoring) and a specific basic quench.

Materials Required:

  • Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate (1.0 mmol, 188.18 g/mol )

  • Benzylamine (1.1 mmol)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 mmol)

  • Glacial Acetic Acid (1.0 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate (1.0 mmol) in anhydrous DCE (5.0 mL) under a nitrogen atmosphere.

  • Amine Addition: Add benzylamine (1.1 mmol) followed by glacial acetic acid (1.0 mmol). Self-Validation: Stir the mixture at room temperature for 30 minutes. Withdraw a 10 µL aliquot, quench in NaHCO3​ , and check via TLC (Hexanes:EtOAc 7:3) to confirm the disappearance of the starting ketone ( Rf​≈0.4 ) and formation of the intermediate imine.

  • Hydride Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3​ (1.5 mmol) portion-wise over 5 minutes to control the exothermic hydride transfer.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3.5 hours.

  • Basic Quench (Critical Step): Cool the flask back to 0 °C. Quench the reaction by slowly adding saturated aqueous NaHCO3​ (10 mL) until the aqueous layer reaches pH 8. Causality: This basic quench is mandatory; quenching with water or acid will risk hydrolysis of the C2-ketal during extraction.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio via crude 1H -NMR by integrating the distinct benzylic proton signals of the cis and trans isomers. Purify via flash column chromatography to isolate the pure trans-isomer.

References

  • Majewski, M., et al. "Organocatalytic syn-Aldol Reactions of Dioxanones with (S)-Isoserinal Hydrate: Synthesis of l-Deoxymannojirimycin and l-Deoxyidonojirimycin." The Journal of Organic Chemistry, ACS Publications, 2009. Available at:[Link]

  • Mitsubishi Gas Chemical Co., Inc. "Method for manufacturing 1,3-dioxane-5-one." US Patent Application US20190330173A1, 2019.

Safety & Regulatory Compliance

Safety

Operational Safety and Logistics Guide: Handling Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate

1. Chemical Profiling & Hazard Causality Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate (CAS: 1447943-86-3) is a highly functionalized building block utilized in advanced synthetic chemistry and drug development (1)[1].

Author: BenchChem Technical Support Team. Date: March 2026

1. Chemical Profiling & Hazard Causality Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate (CAS: 1447943-86-3) is a highly functionalized building block utilized in advanced synthetic chemistry and drug development (1)[1]. While its ester and ketone functionalities make it a versatile electrophile, its 1,3-dioxane core introduces significant operational hazards—most notably, the propensity for autooxidation and explosive peroxide formation upon prolonged exposure to oxygen and light (2)[2].

To design a self-validating safety protocol, we must first understand the molecular behavior of the compound:

  • Peroxide Formation: The methylene and methine carbons adjacent to the oxygen atoms in the 1,3-dioxane ring are highly susceptible to radical abstraction. In the presence of ambient oxygen, this leads to the formation of hydroperoxides, which can concentrate during evaporation or distillation, posing a severe explosion risk (3)[3].

  • Irritation Potential: As a cyclic ketone/ester, the compound acts as a defatting agent on the skin and a severe irritant to mucous membranes, aligning with standard GHS classifications for similar cyclic ethers (H315, H319, H335) (4)[4].

Table 1: Quantitative Hazard Thresholds & Chemical Properties

Property / HazardValue / ClassificationOperational Implication
CAS Number 1447943-86-3Unique identifier for inventory and waste tracking (1)[1].
Molecular Weight 188.18 g/mol Required for precise stoichiometric calculations (1)[1].
GHS Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates strict dermal and ocular PPE to prevent tissue damage (5)[5].
Peroxide Risk High (EUH019)Requires routine analytical testing and inert storage (3)[3].
Safe Peroxide Limit < 20 ppmDistillation or concentration workflows must be aborted if exceeded (2)[2].

2. The Causality-Driven PPE Matrix Standard laboratory attire is insufficient for handling peroxidizable cyclic ethers. The following PPE matrix is designed to interrupt specific exposure pathways based on the chemical's reactivity profile.

Table 2: Mandatory Personal Protective Equipment (PPE)

PPE CategorySpecificationMechanistic Causality
Ocular Protection Splash-proof chemical goggles (ANSI Z87.1 / EN 166)The ester/ketone functionalities cause severe corneal irritation upon contact (5)[5]. Standard safety glasses lack the necessary orbital seal against vapor diffusion.
Dermal (Hands) Butyl rubber or heavy-duty Nitrile gloves (≥ 0.11 mm)Dioxanes and ketones readily permeate standard latex. Butyl rubber provides superior chemical resistance to organic solvent penetration (4)[4].
Dermal (Body) Flame-Resistant (FR) Lab Coat (e.g., Nomex)If undetected peroxides detonate, or if the solvent ignites, standard cotton/polyester blends will combust or melt into the skin (2)[2].
Respiratory NIOSH-approved organic vapor respirator (if outside hood)Mitigates inhalation of vapors that cause respiratory tract irritation (STOT SE 3) (6)[6].

3. Operational Workflow & Handling Protocols Trust in a safety protocol requires it to be a self-validating system. The following step-by-step methodology ensures that peroxide risks are identified and mitigated before any chemical manipulation occurs.

Workflow N1 1. Container Inspection & Date Verification N2 2. Peroxide Testing (KI-Starch Strip) N1->N2 N3 Peroxide Concentration? N2->N3 N4 < 20 ppm Safe for Fume Hood N3->N4 Pass N5 > 20 ppm Quarantine & Treat N3->N5 Fail N6 3. Dispense under Argon/Nitrogen N4->N6 N7 4. Hazardous Waste Segregation N5->N7 Post-Treatment N6->N7

Workflow for peroxide testing and safe handling of 1,3-dioxane derivatives.

Step-by-Step Methodology: Dispensing and Manipulation

Step 1: Container Inspection & Date Verification

  • Action: Before opening, inspect the container date. 1,3-Dioxane derivatives must be dated upon receipt and upon opening (3)[3].

  • Validation: If the container has been open for >3 months without testing, or if visible crystals are present around the cap, DO NOT OPEN . Treat as a potential explosive and contact Environmental Health and Safety (EHS) (3)[3].

Step 2: Peroxide Testing

  • Action: Inside a certified chemical fume hood, open the container behind a blast shield. Dip a KI-starch peroxide test strip into the liquid for 1 second.

  • Validation: Compare the strip to the colorimetric scale. A result of < 20 ppm is safe for general handling. If > 20 ppm, the solvent must be chemically treated before use (2)[2].

Step 3: Inert Atmosphere Dispensing

  • Action: Purge the receiving vessel with Argon or Nitrogen gas. Use a gas-tight syringe or cannula transfer to move the required volume of Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate (2)[2].

  • Causality: Displacing ambient oxygen prevents the propagation of the autooxidation radical chain reaction, preserving the integrity of the building block and ensuring operator safety.

Step 4: Post-Handling Storage

  • Action: Flush the headspace of the source container with inert gas for 30 seconds before sealing tightly. Store in a dark, temperature-controlled flammables cabinet away from strong oxidizers (6)[6].

4. Lifecycle & Disposal Plan Proper disposal is critical to prevent downstream peroxide detonations in waste facilities.

  • Segregation: Never mix 1,3-dioxane waste with heavy metals or strong oxidizing agents (e.g., nitric acid), as this can catalyze rapid exothermic decomposition (5)[5].

  • Neutralization: Waste streams containing this compound should be treated with a dilute reducing agent (like sodium thiosulfate or ferrous sulfate) to quench residual peroxides before final disposal (2)[2].

  • Labeling: Clearly label the waste carboy as "Contains Peroxidizable Ethers - Flammable" and schedule frequent waste pickups. Do not store peroxidizable waste for more than 30 days.

References

  • BLD Pharm. "676557-41-8|Ethyl 2,2-diethoxy-3-oxopropanoate".
  • Fisher Scientific. "SAFETY DATA SHEET: 1,3-Dioxane".
  • Cole-Parmer. "Material Safety Data Sheet - 1,3-Dioxane, 97%".
  • Fisher Scientific (BE). "SAFETY DATA SHEET - 1,3-Dioxane".
  • Benchchem. "Laboratory handling and safety precautions for 2,4,4,6-Tetramethyl-1,3-dioxane".
  • TCI Chemicals. "SAFETY DATA SHEET - 1,3-Dioxane".

Sources

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